4-Chloro-3-iodopyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-chloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGRYFMMHDHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376776 | |
| Record name | 4-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-34-0 | |
| Record name | 4-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 4-Chloro-3-iodopyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodopyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern drug discovery and materials science. The document details a robust and reliable synthetic protocol via a Sandmeyer-type reaction, starting from the commercially available 3-Amino-4-chloropyridine. It offers an in-depth explanation of the underlying reaction mechanisms, step-by-step experimental procedures, and purification strategies. Furthermore, a complete guide to the analytical characterization of the target compound is presented, including NMR spectroscopy, mass spectrometry, and chromatography. This paper is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation and validation of this important synthetic intermediate.
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound (C₅H₃ClIN) has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The distinct electronic properties of the chloro and iodo substituents allow for selective participation in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the sequential and site-specific introduction of diverse functionalities, making it an essential building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[1] This guide provides a detailed, reliable method for its synthesis and rigorous characterization.
Synthetic Strategy and Experimental Protocol
The most efficient and widely applicable strategy for the synthesis of this compound involves a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] The chosen retrosynthetic approach identifies 3-Amino-4-chloropyridine as the logical and readily available starting material.[4]
Retrosynthetic Analysis and Rationale
The key transformation is the introduction of the iodine atom at the C-3 position of the 4-chloropyridine core. A diazotization-iodination sequence is ideal for this purpose as it is regioselective and generally high-yielding. Direct iodination of 4-chloropyridine is less favorable, as it can lead to a mixture of regioisomers and requires harsh conditions.[5] The Sandmeyer reaction, conversely, precisely installs the iodo group at the position formerly occupied by the amine.[6]
Primary Synthetic Workflow: Diazotization-Iodination
The synthesis proceeds in two key stages, which are performed sequentially in a one-pot fashion:
-
Diazotization: The conversion of the primary amine of 3-Amino-4-chloropyridine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[7]
-
Iodination: The displacement of the diazonium group with an iodide anion, typically from potassium iodide.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 3-Amino-4-chloropyridine | 20511-15-3 | FA17569 [biosynth.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-iodopyridine
Foreword: Navigating the Spectroscopic Landscape of a Niche Building Block
In the landscape of modern drug discovery and agrochemical synthesis, heterocyclic scaffolds are the bedrock upon which novel molecular architectures are built. Among these, substituted pyridines are of paramount importance. 4-Chloro-3-iodopyridine, a di-halogenated pyridine derivative, represents a versatile intermediate, offering two distinct and orthogonally reactive handles for further chemical elaboration. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 3-position is primed for a host of cross-coupling reactions.
This guide serves as a comprehensive technical resource for researchers, process chemists, and quality control analysts working with this compound. As a Senior Application Scientist, it is my experience that while many such building blocks are commercially available, their detailed spectroscopic data is often not readily accessible in the public domain. This document bridges that gap. It provides a robust framework for the spectroscopic identification and characterization of this compound, grounded in first principles and predictive analysis. While publicly available experimental spectra are scarce, the methodologies and expected data presented herein are based on extensive experience with analogous systems and serve as a reliable benchmark for laboratory validation. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the expected data, but the causal logic behind it and the field-proven protocols to acquire it.
Molecular Identity and Structure
Before delving into its spectroscopic signatures, it is essential to establish the fundamental identity of the target molecule.
-
Chemical Name: this compound
-
CAS Number: 89167-34-0
-
Molecular Formula: C₅H₃ClIN
-
Molecular Weight: 239.44 g/mol
The structural arrangement of the substituents on the pyridine ring is the primary determinant of its spectroscopic properties.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint. While full experimental spectra are not widely published, commercial suppliers confirm its identity using this technique, with Certificates of Analysis stating the ¹H NMR spectrum is "Consistent with structure" and shows purity of ≥98.0%.[1][2]
Predicted ¹H NMR Spectrum: A Logic-Driven Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are dictated by the electron-withdrawing nature of the nitrogen atom and the inductive and anisotropic effects of the halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.35 - 8.45 | Singlet (or narrow doublet) | JH2-H6 ≈ 0.5-1.0 Hz | Most deshielded proton due to proximity to both the electronegative nitrogen (α-position) and the iodine atom. |
| H-6 | 8.25 - 8.35 | Doublet | JH6-H5 ≈ 5.0 Hz | Deshielded by its α-position to the ring nitrogen. |
| H-5 | 7.20 - 7.30 | Doublet | JH5-H6 ≈ 5.0 Hz | Least deshielded proton, located meta to the nitrogen and ortho to the electron-donating effect of the chloro group's lone pairs. |
Note: Predicted values are based on standard additive models for substituted pyridines. The actual spectrum should be acquired for confirmation.
Predicted ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shift of each carbon is highly sensitive to its local electronic environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 152 - 155 | α-carbon to nitrogen, deshielded. |
| C-3 | 95 - 100 | Directly bonded to iodine; the heavy atom effect causes a significant upfield shift. |
| C-4 | 148 - 152 | Directly bonded to chlorine, deshielded by the halogen's electronegativity. |
| C-5 | 125 - 128 | β-carbon to nitrogen, relatively shielded compared to α and γ positions. |
| C-6 | 150 - 153 | α-carbon to nitrogen, deshielded. |
Note: The carbon attached to iodine (C-3) is a key diagnostic signal due to its characteristically low chemical shift.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol is critical for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.
Predicted IR Absorption Bands
The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the unique vibrational pattern of the molecule resides.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | The sp² C-H bonds of the pyridine ring vibrate at higher frequencies than sp³ C-H bonds. |
| 1570 - 1550 | C=C / C=N Ring Stretch | Strong | Characteristic, strong absorptions for the pyridine ring skeletal vibrations. Often appears as a sharp doublet. |
| 1450 - 1380 | C=C / C=N Ring Stretch | Strong | A second set of strong ring stretching vibrations. |
| 850 - 750 | C-H Out-of-Plane Bend | Strong | The position of this strong band can be diagnostic of the substitution pattern on the aromatic ring. |
| 800 - 600 | C-Cl Stretch | Strong | The C-Cl bond stretch is a strong absorption typically found in the upper-middle fingerprint region. |
| 600 - 500 | C-I Stretch | Strong | Due to the higher mass of iodine compared to chlorine, the C-I stretching frequency is lower.[3] |
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, Attenuated Total Reflectance (ATR) is the most efficient and reliable method.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the spectrum. A typical acquisition consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.
Predicted Mass Spectrum Data
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule. The data below is based on predicted values from authoritative databases.
| Ion Species | Calculated m/z | Rationale |
| [M+H]⁺ | 239.90715 | Protonated molecular ion. This will be the base peak in a positive mode ESI spectrum. |
| [M+Na]⁺ | 261.88909 | Sodium adduct, commonly observed when trace sodium salts are present. |
| Monoisotopic Mass | 238.89987 | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). |
Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the presence of a single chlorine atom is the isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two peaks for any chlorine-containing fragment:
-
An M⁺ peak (containing ³⁵Cl)
-
An M+2⁺ peak (containing ³⁷Cl) with roughly one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pathway
Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (Direct Infusion ESI-MS):
-
Set the mass spectrometer to positive ion mode.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into the ESI source.
-
Set the mass analyzer to scan a relevant range, for example, m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ at m/z ~239.9).
-
Verify the characteristic 3:1 isotope pattern for the M+H and M+H+2 peaks.
-
If performing MS/MS, select the parent ion (m/z 239.9) and apply collision energy to induce fragmentation, then analyze the resulting daughter ions.
-
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 1, and Eye Damage 1.
-
Signal Word: Danger
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment: safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Conclusion
This technical guide provides a comprehensive spectroscopic and methodological framework for the characterization of this compound. By combining predictive data based on established chemical principles with detailed, field-tested protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate. The key identifiers—the three-proton system in ¹H NMR, the unique upfield shift of the iodine-bound carbon in ¹³C NMR, the low-wavenumber C-I stretch in the IR spectrum, and the characteristic chlorine isotopic pattern in the mass spectrum—serve as a robust, multi-faceted analytical signature. This self-validating system of analysis ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.
References
A Technical Guide to the Synthesis of 4-Chloro-3-iodopyridine: Starting Materials and Strategic Approaches
Abstract
4-Chloro-3-iodopyridine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine scaffold, offers orthogonal reactivity for a diverse array of cross-coupling reactions and further functionalization. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles dictating the choice of reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of this compound in Synthesis
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The strategic introduction of halogen atoms onto this ring system provides synthetic handles for the construction of complex molecular architectures. This compound is particularly valuable due to the differential reactivity of the carbon-chlorine and carbon-iodine bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for selective functionalization at the 3-position. The more robust C-Cl bond can then be targeted in a subsequent transformation under more forcing conditions or with different catalytic systems. This inherent orthogonality makes this compound a highly sought-after intermediate in the synthesis of novel bioactive compounds.
This guide will explore the most prevalent and effective synthetic routes to this compound, categorized by the principal starting materials. Each section will delve into the mechanistic rationale behind the chosen methodology, offering a critical evaluation of its advantages and limitations.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached from several commercially available precursors. The choice of starting material is often dictated by factors such as cost, availability, and the desired scale of the synthesis. The following sections will detail the most common synthetic pathways.
Strategy 1: Directed ortho-Metalation of 4-Chloropyridine
One of the most direct and widely employed methods for the synthesis of this compound commences with the readily available 4-chloropyridine. This approach leverages the directing effect of the chlorine atom in a directed ortho-metalation (DoM) reaction.
Chemical Principle:
Directed ortho-metalation involves the deprotonation of a position ortho to a directing group on an aromatic ring by a strong base. The directing group coordinates to the base, positioning it for the abstraction of a nearby proton. In the case of 4-chloropyridine, the chlorine atom, despite being an electron-withdrawing group, can direct the metalation to the C-3 position. The resulting organometallic intermediate is then quenched with an electrophilic iodine source to yield the desired product.
Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for this transformation. The reaction is typically conducted at very low temperatures to prevent side reactions and ensure regioselectivity.
Experimental Protocol: Synthesis of this compound from 4-Chloropyridine
Materials:
-
4-Chloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes at -78 °C to generate LDA in situ.
-
In a separate flask, dissolve 4-chloropyridine in anhydrous THF.
-
Slowly add the 4-chloropyridine solution to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.
-
Dissolve iodine in anhydrous THF and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality and Trustworthiness:
The use of LDA at cryogenic temperatures is crucial for the success of this reaction. LDA is a sterically hindered base, which minimizes nucleophilic attack on the pyridine ring. The low temperature prevents the decomposition of the lithiated intermediate and potential side reactions such as halogen-metal exchange. The stepwise addition of reagents and careful temperature control are self-validating steps to ensure the desired outcome.
Strategy 2: Diazotization of an Aminopyridine Precursor
Another versatile approach to the synthesis of this compound involves the diazotization of a suitable aminopyridine, followed by a Sandmeyer-type reaction. The most logical starting material for this route is 3-amino-4-chloropyridine.
Chemical Principle:
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of other functional groups, including halogens. The reaction proceeds via the formation of a diazonium salt from the amine with nitrous acid (generated in situ from a nitrite salt and a strong acid). The diazonium salt is then decomposed in the presence of a copper(I) salt, which facilitates the substitution of the diazonium group with the desired halide. For the introduction of iodine, a copper catalyst is not always necessary, and the diazonium salt can be treated with an iodide source such as potassium iodide.
Experimental Protocol: Synthesis of this compound from 3-Amino-4-chloropyridine
Materials:
-
3-Amino-4-chloropyridine[1]
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH) solution
-
Sodium bisulfite (NaHSO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4-chloropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a sodium bisulfite solution (to remove any residual iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Causality and Trustworthiness:
The diazotization step must be performed at low temperatures as diazonium salts are generally unstable and can decompose prematurely at higher temperatures. The slow, controlled addition of the sodium nitrite solution is critical to prevent a dangerous exotherm. The subsequent decomposition of the diazonium salt in the presence of an iodide source is a reliable and high-yielding transformation.
Strategy 3: Halogenation of 3-Iodopyridine
A third potential route involves the direct chlorination of 3-iodopyridine. This approach is conceptually straightforward but is often complicated by issues of regioselectivity.
Chemical Principle:
Electrophilic halogenation of the pyridine ring is generally more challenging than for benzene due to the electron-withdrawing nature of the nitrogen atom. The reaction typically requires harsh conditions and can lead to a mixture of products. The directing effects of the existing iodo group and the pyridine nitrogen will influence the position of the incoming chloro substituent. The iodo group is an ortho-, para-director, while the pyridine nitrogen deactivates the ring, particularly at the 2-, 4-, and 6-positions. This complex interplay of electronic effects can make achieving high regioselectivity for the desired this compound isomer challenging.
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[2]
Due to the potential for the formation of multiple isomers and the lack of a well-established, high-yielding protocol for the regioselective 4-chlorination of 3-iodopyridine in the literature, this route is generally considered less favorable than the directed ortho-metalation or Sandmeyer approaches.
Comparative Analysis of Synthetic Routes
| Starting Material | Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
| 4-Chloropyridine | Directed ortho-Metalation | LDA, n-BuLi, I₂ | Direct route, high regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric n-BuLi. |
| 3-Amino-4-chloropyridine | Diazotization (Sandmeyer-type) | NaNO₂, HCl, KI | Milder reaction conditions, avoids pyrophoric reagents. | Diazonium salts can be unstable. Multi-step synthesis of the starting material may be required. |
| 3-Iodopyridine | Electrophilic Chlorination | NCS, Acid catalyst | Potentially fewer steps if starting from 3-iodopyridine. | Poor regioselectivity is a significant challenge, leading to difficult purification and lower yields of the desired isomer. |
Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to this compound.
Figure 1: Overview of synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a critical process for accessing a versatile building block in drug discovery and development. This guide has detailed the primary synthetic strategies, with a focus on the rationale behind the choice of starting materials and reaction conditions. The directed ortho-metalation of 4-chloropyridine and the diazotization of 3-amino-4-chloropyridine represent the most reliable and regioselective approaches. While direct chlorination of 3-iodopyridine is a theoretical possibility, it is often hampered by a lack of regiocontrol. The selection of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and available equipment. The provided experimental protocols serve as a foundation for the practical implementation of these synthetic strategies, empowering researchers to confidently produce this valuable intermediate.
References
Chemical structure and IUPAC name of 4-Chloro-3-iodopyridine
An In-depth Technical Guide to 4-Chloro-3-iodopyridine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate for professionals in drug development and scientific research. We will delve into its fundamental chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block in modern organic synthesis.
Core Chemical Identity and Structure
This compound is a disubstituted pyridine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of halogen atoms—a chlorine at position 4 and an iodine at position 3—provides distinct reactivity profiles that can be exploited for sequential, site-selective functionalization.
The definitive IUPAC name for this compound is This compound .[1] Its structure is confirmed by its CAS Registry Number, 89167-34-0.[2]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data Summary
The key properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 89167-34-0 | [2] |
| Molecular Formula | C₅H₃ClIN | [2][3] |
| Molecular Weight | 239.44 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 69-71 °C | [4] |
| Boiling Point | 248.6 °C | [3] |
| SMILES | C1=CN=CC(=C1Cl)I | [1][3] |
| InChIKey | GPFGRYFMMHDHGA-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is most effectively achieved through directed ortho-metalation, a powerful strategy for functionalizing aromatic rings with high regioselectivity. The chlorine atom at the 4-position directs the deprotonation to the adjacent C-3 position.
Expertise in Action: Causality of Reagent Choice
The choice of Lithium Diisopropylamide (LDA) as the base is critical.[5] LDA is a strong, non-nucleophilic base, which is essential for efficiently deprotonating the pyridine ring at the C-3 position without competing in a nucleophilic attack on the ring itself. The reaction is conducted at extremely low temperatures (-78°C) to ensure the stability of the lithiated intermediate and prevent side reactions.[5] Subsequent quenching with iodine introduces the iodo group at the desired position.
Self-Validating Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for the directed metalation of chloropyridines.[5]
Step 1: Preparation of the Reaction Vessel
-
A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry nitrogen gas. This ensures an inert, anhydrous atmosphere, which is critical for the stability of the organolithium intermediate.
-
The flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Step 2: Reaction Setup
-
Dissolve 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).[5]
-
Cool the solution to below -70°C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent decomposition of the lithiated species.
Step 3: Deprotonation
-
Slowly add Lithium Diisopropylamide (LDA) (2 equivalents, 1 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.[5]
-
Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated intermediate.[5]
Step 4: Iodination
-
Prepare a solution of iodine (1.2 equivalents) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture over 10 minutes, again maintaining a temperature below -70°C.[5]
-
Allow the reaction to stir for an additional hour at -78°C.
Step 5: Quenching and Work-up
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude product via column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategic building block for constructing complex molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents.
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This regioselective reactivity allows for the initial introduction of a diverse range of substituents at the C-3 position, while leaving the C-4 chloro-substituent intact for subsequent transformations under more forcing conditions.
This sequential functionalization capability is invaluable in drug discovery programs, where it enables the rapid synthesis of libraries of analogs for structure-activity relationship (SAR) studies. The pyridine core is a common motif in many biologically active molecules, and this intermediate serves as a versatile scaffold for developing novel agents in oncology, neuroscience, and infectious diseases.[6]
Caption: Role as a versatile scaffold in synthetic chemistry.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. This compound is a hazardous substance and must be handled with appropriate care.
GHS Hazard Classification: [2]
-
Signal Word: Danger
-
Pictograms:
-
Corrosion
-
Harmful
-
Environmental Hazard
-
-
Hazard Statements:
Recommended Handling Procedures:
-
Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal:
-
Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[7]
References
- 1. PubChemLite - this compound (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chloro-3-iodo-pyridine 97 89167-34-0 [sigmaaldrich.com]
- 3. This compound | 89167-34-0 | PDA16734 [biosynth.com]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-Chloro-3-iodopyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-iodopyridine has emerged as a critical and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature, possessing a pyridine core with strategically positioned chloro and iodo substituents, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, detailed synthetic methodologies, and key applications, with a focus on its role as a pivotal intermediate in the development of targeted therapeutics, including kinase inhibitors.
Introduction: The Strategic Importance of this compound
Halogenated pyridines are a cornerstone of medicinal chemistry, with their derivatives forming the core of numerous approved drugs. This compound (CAS No: 89167-34-0) is a particularly valuable member of this class. The distinct reactivity of the chloro and iodo groups allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The iodine atom, being more susceptible to oxidative addition, typically reacts first, leaving the chloro group available for subsequent transformations. This predictable reactivity makes it an ideal scaffold for generating diverse libraries of substituted pyridines for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic protocols, purification strategies, and for understanding its behavior in biological assays.
| Property | Value | Reference |
| CAS Number | 89167-34-0 | [1] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 69-70 °C | |
| Boiling Point | 248.6 °C | |
| SMILES | C1=CN=CC(=C1Cl)I | [2] |
| InChI | InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H | [2] |
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥97%. Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.
| Supplier | Purity | Available Quantities | Contact Information |
| Sigma-Aldrich | 97% | Gram to multi-gram | --INVALID-LINK-- |
| Biosynth | Custom | Inquire for details | --INVALID-LINK-- |
| Aladdin Scientific | ≥97% | 250mg to bulk | --INVALID-LINK-- |
| Ambeed | Inquire | Gram to kilogram | --INVALID-LINK-- |
| ChemicalBook | Various | Varies by supplier | --INVALID-LINK-- |
| ECHEMI | Various | Varies by supplier | --INVALID-LINK-- |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved from readily available starting materials. One common and effective method involves the ortho-iodination of 4-chloropyridine. The following protocol is a representative procedure.
Reaction Scheme
Caption: Synthesis of this compound from 4-chloropyridine.
Experimental Protocol
Materials:
-
4-Chloropyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 4-chloropyridine in anhydrous THF to the cooled flask.
-
To this solution, add LDA solution dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.
A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common motif in kinase inhibitors, often mimicking the adenine ring of ATP to bind to the enzyme's active site. This compound provides a robust starting point for the synthesis of substituted pyridines that can be tailored to target specific kinases.
Derivatives of this compound have been investigated as potential inhibitors for a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR)[4]
-
Src family kinases[4]
Key Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] this compound is an excellent substrate for this reaction, with the more reactive C-I bond undergoing coupling with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring.
References
An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-3-iodopyridine
Introduction: The Strategic Value of Orthogonal Halogenation in Pyridine Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is unlocked through precise and controlled functionalization. 4-Chloro-3-iodopyridine (CAS: 89167-34-0) stands out as a preeminent building block, offering chemists a powerful tool for sequential and site-selective synthesis.[1]
This guide provides a comprehensive analysis of the differential reactivity of the chloro and iodo groups in this compound. The core of its synthetic utility lies in the principle of orthogonal reactivity : the C(sp²)-I and C(sp²)-Cl bonds exhibit vastly different susceptibilities to various reaction conditions. The carbon-iodine bond, being weaker and more polarizable, serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions. Conversely, the stronger, less reactive carbon-chlorine bond at the 4-position is preferentially targeted under conditions of nucleophilic aromatic substitution (SNAr) or by employing more robust cross-coupling catalyst systems. Understanding and exploiting this reactivity differential allows for the logical and efficient construction of complex, di-substituted pyridine derivatives that would be challenging to access through other means.
We will explore the mechanistic underpinnings of this selectivity, provide field-proven experimental protocols for key transformations, and present a strategic framework for leveraging this remarkable intermediate in multi-step synthetic campaigns.
Part 1: The Carbon-Iodine Bond: A Locus of High Reactivity for C3-Functionalization
The C3-iodo group is the more reactive site for the most common and synthetically valuable transformations, primarily due to the fundamental principles governing palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale for Enhanced Iodine Reactivity
The universally observed reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl .[2][3] This order is dictated by the kinetics of the rate-determining step in many catalytic cycles: the oxidative addition of the organohalide to the low-valent palladium(0) catalyst.
-
Bond Dissociation Energy (BDE): The C(sp²)-I bond (approx. 272 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 401 kJ/mol). This lower BDE means that less energy is required to cleave the C-I bond during the oxidative addition step, resulting in a much lower activation energy and a correspondingly faster reaction rate.
-
Polarizability: Iodine is a larger, more polarizable atom than chlorine. This property facilitates the initial interaction and coordination with the electron-rich Pd(0) center, further promoting the oxidative addition process.
This inherent reactivity difference is so pronounced that it is often possible to selectively perform a cross-coupling reaction at the C-I position while leaving the C-Cl bond completely untouched, using standard catalytic systems under mild conditions.
Key Transformation 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. In this compound, this reaction proceeds with exceptional selectivity at the C3 position.[4][5]
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C3
| Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | >90 | [6] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [7] |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 88 | N/A |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 65 | 92 | N/A |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 equiv), and the ligand, such as XPhos (0.031 equiv).[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-3-arylpyridine derivative.
Key Transformation 2: Sonogashira Cross-Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, selectively installing an alkyne moiety at the C3 position.[8][9] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst, though copper-free methods are now common.[10]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Assembly: In a Schlenk tube under argon, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in an appropriate solvent such as THF or DMF.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and the copper co-catalyst, copper(I) iodide (CuI, 0.1 equiv).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 4-24 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 4-chloro-3-alkynylpyridine product.
Part 2: The Carbon-Chlorine Bond: A Target for Nucleophiles and Robust Catalysis
While the C-I bond offers a path of least resistance for initial functionalization, the C-Cl bond at the 4-position is far from inert. Its reactivity can be unlocked through two primary strategies: nucleophilic aromatic substitution (SNAr) or more forcing cross-coupling conditions, typically after the C3 position has been modified.
Mechanistic Rationale for C4-Activation in SNAr
The C-Cl bond in 4-chloropyridine is highly susceptible to nucleophilic attack due to the powerful electron-withdrawing effect of the ring nitrogen atom.[11] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen). When a nucleophile attacks the C4 carbon, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom via resonance, providing significant stabilization.[12][13] The C3-position does not benefit from this resonance stabilization, rendering 3-halopyridines largely unreactive in SNAr reactions.[11][13]
Caption: The addition-elimination mechanism of SNAr.
Table 2: Nucleophilic Aromatic Substitution at C4
| Nucleophile | Reagent | Base/Solvent | Temp (°C) | Product Type |
| Amine | R₂NH | K₂CO₃ / DMSO | 120 | 4-Aminopyridine |
| Alkoxide | RONa | ROH | 80 | 4-Alkoxypyridine |
| Thiolate | RSNa | DMF | 60 | 4-Thioetherpyridine |
| Azide | NaN₃ | DMSO | 100 | 4-Azidopyridine |
Experimental Protocol: SNAr with an Amine
-
Assembly: Combine the 3-substituted-4-chloropyridine substrate (1.0 equiv), the desired amine (2.0-3.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv) in a pressure vessel or sealed tube.
-
Solvent Addition: Add a polar aprotic solvent, such as DMSO or NMP.
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for 12-48 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Key Transformation 3: Buchwald-Hartwig Amination
For C-N bond formation under milder conditions than SNAr, or for less nucleophilic amines, the Buchwald-Hartwig amination is the method of choice.[14][15][16] This reaction is typically performed on the C-Cl bond after the C-I bond has already been functionalized. It requires specialized, electron-rich, and sterically bulky phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[16]
Experimental Protocol: Buchwald-Hartwig Amination at C4
-
Assembly: In a glovebox or under an inert atmosphere, charge a vial with the 3-substituted-4-chloropyridine substrate (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and a suitable Buchwald ligand (e.g., Xantphos, 0.04 equiv).[17]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 90-110°C for 8-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography to yield the desired 3,4-disubstituted pyridine.
Part 3: Comparative Reactivity and Strategic Synthesis
The true power of this compound is realized when its orthogonal reactivity is used to build molecular complexity in a planned, stepwise fashion. The general strategy involves an initial, mild cross-coupling at C3, followed by a more demanding reaction at C4.
Table 3: Comparative Reactivity Profile of this compound
| Position | Bond | Relative Reactivity | Preferred Reaction Type | Key Conditions / Catalyst |
| C3 | C-I | High | Pd-Catalyzed Cross-Coupling | Mild: Pd(PPh₃)₄, PdCl₂(dppf) |
| C4 | C-Cl | Low (Cross-Coupling) | Pd-Catalyzed Cross-Coupling | Forcing: Pd(OAc)₂ + Bulky Ligand |
| C4 | C-Cl | Moderate (SNAr) | Nucleophilic Substitution | High Temp, Polar Aprotic Solvent |
Synthetic Workflow: A Stepwise Approach to 3,4-Disubstituted Pyridines
The following workflow demonstrates the logical application of the reactivity principles discussed. This approach allows for the introduction of two different points of diversity (R¹ and R²) in a controlled manner.
Caption: Strategic workflow for sequential functionalization.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and precision. Its reactivity profile is defined by a clear hierarchy: the C-I bond at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions under mild conditions, while the C-Cl bond at the 4-position remains resilient, awaiting activation by nucleophilic aromatic substitution or more potent catalytic systems. This predictable, orthogonal reactivity empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with a high degree of control, facilitating the exploration of novel chemical space and accelerating the discovery of next-generation therapeutics and advanced materials.
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. proprogressio.hu [proprogressio.hu]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald Hartwig Coupling [commonorganicchemistry.com]
Methodological & Application
Sonogashira coupling protocols using 4-Chloro-3-iodopyridine
An In-Depth Guide to the Sonogashira Coupling of 4-Chloro-3-iodopyridine: Protocols, Mechanisms, and Applications
Introduction: Strategic Synthesis of Substituted Pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
This guide focuses on the application of the Sonogashira coupling to a particularly valuable substrate: this compound. This molecule is a strategic building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[3][4] This inherent reactivity difference allows for highly selective functionalization at the C-3 position, leaving the C-4 chloro substituent untouched for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of complex, multi-substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry.[5]
The Reaction Mechanism: A Palladium and Copper Duet
The Sonogashira coupling is most commonly performed with a dual catalyst system, involving both palladium and copper(I) salts. The reaction proceeds through two interconnected catalytic cycles, as detailed below.[1][6] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
The Palladium Cycle
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Reductive Activation: The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species by an amine, a phosphine ligand, or another reactant.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the most reactive site on the substrate, the C-I bond of this compound, to form a Pd(II) intermediate.[1][6]
-
Transmetalation: This is the crucial step where the two catalytic cycles intersect. The organopalladium(II) complex reacts with a copper acetylide species (formed in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product, 4-chloro-3-alkynylpyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
The Copper Cycle
The copper(I) co-catalyst serves to activate the terminal alkyne, increasing the reaction rate and allowing for milder conditions (often room temperature).[1][7]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]
-
Deprotonation: In the presence of an amine base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[2][6] This species is highly nucleophilic and poised for the transmetalation step.
While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), leading to byproducts.[3] This has led to the development of copper-free Sonogashira protocols, which are often preferred for their simplified product purification.[2][3]
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
General Workflow
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[3][8]
Caption: General experimental workflow for the Sonogashira coupling.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling various terminal alkynes with this compound. The use of a copper(I) co-catalyst often allows the reaction to proceed efficiently at room temperature.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Reaction Parameters:
| Component | Stoichiometry (eq.) | Catalyst Loading (mol%) |
|---|---|---|
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.2 | - |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 | 2 - 5 |
| CuI | 0.04 - 0.10 | 4 - 10 |
| Base (e.g., TEA) | 2.0 - 3.0 | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., TEA, 2.5 eq.) via syringe.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.[9]
-
Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-alkynylpyridine.[10]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination is a concern for downstream applications. It often requires more active palladium catalysts or slightly higher temperatures.[3]
Materials and Reagents:
-
This compound
-
Terminal Alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) source and a bulky, electron-rich phosphine ligand.[6]
-
Amine Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, Dioxane, or neat amine)
-
Inert gas (Nitrogen or Argon)
Reaction Parameters:
| Component | Stoichiometry (eq.) | Catalyst Loading (mol%) |
|---|---|---|
| This compound | 1.0 | - |
| Terminal Alkyne | 1.2 - 1.5 | - |
| Pd(PPh₃)₄ | 0.03 - 0.05 | 3 - 5 |
| Base (e.g., DIPA) | 3.0 - 5.0 (or as solvent) | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and Pd(PPh₃)₄ (e.g., 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) and degassed base (e.g., DIPA, 4.0 eq.). Alternatively, the reaction can be run in the neat amine base as the solvent.[9]
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Yield | 1. Inactive catalyst. 2. Poor quality reagents/solvents (presence of water or oxygen). 3. Insufficient temperature for less reactive substrates. | 1. Use a fresh batch of palladium catalyst and CuI.[3] 2. Ensure all solvents and amine bases are anhydrous and thoroughly degassed.[3][11] 3. Increase the reaction temperature incrementally.[9] Consider switching to a higher-boiling solvent like DMF. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[3][12] 3. Reaction temperature is too high. | 1. Use fresh, high-purity reagents. 2. Add a phosphine ligand to stabilize the catalyst. 3. If using THF, consider switching to DMF or running the reaction in neat amine.[9] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst. | 1. Ensure the reaction is performed under a strict inert atmosphere with rigorously degassed reagents.[3][11] 2. Reduce the loading of the CuI co-catalyst. 3. Switch to a copper-free protocol.[3] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Base is degraded or insufficient. 3. Steric hindrance from a bulky alkyne. | 1. Increase the reaction time or temperature.[11] 2. Use a freshly opened or distilled amine base and ensure at least 2 equivalents are used. 3. Increase the catalyst loading slightly and consider adding a slight excess of the alkyne.[11] |
Conclusion and Future Applications
The Sonogashira coupling of this compound is a highly reliable and regioselective method for synthesizing 4-chloro-3-alkynylpyridines. The differential reactivity of the C-I and C-Cl bonds provides a strategic advantage, enabling selective functionalization at the C-3 position. The resulting products are themselves valuable intermediates, poised for further diversification. The remaining chloro group at the C-4 position can be targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate complex, tri-substituted pyridine scaffolds, demonstrating the power of this methodology in building molecular complexity.[5]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine
Introduction: The Strategic Value of Substituted Aminopyridines
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, serving as critical pharmacophores that influence potency, selectivity, and pharmacokinetic properties. The ability to selectively introduce amine functionalities onto a pyridine ring is therefore a cornerstone of medicinal chemistry and drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2][3]
This guide focuses on a particularly valuable and challenging substrate: 4-chloro-3-iodopyridine. Its di-halogenated nature presents a unique opportunity for sequential, site-selective functionalization. The significant difference in reactivity between the C-I and C-Cl bonds allows for a highly regioselective Buchwald-Hartwig amination at the C-3 position, leaving the C-4 chloro-substituent intact for subsequent downstream transformations. This application note provides a deep dive into the mechanistic principles governing this selectivity, offers guidance on reaction optimization, and presents detailed protocols for researchers.
Mechanistic Rationale: Achieving High Regioselectivity
The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[1][4][5] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-3-iodopyridine Scaffold
Introduction: The Strategic Advantage of the 4-Chloro-3-iodopyridine Scaffold in Kinase Inhibitor Discovery
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs featuring heterocyclic scaffolds that mimic the adenine region of ATP, thereby competing for the ATP-binding site of the kinase.[3][4]
Among the myriad of heterocyclic cores, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.[5][6] The this compound building block, in particular, offers a unique and powerful platform for the synthesis of diverse kinase inhibitor libraries. Its strategic di-halogenation provides two distinct points for sequential and regioselective functionalization, enabling the rapid exploration of structure-activity relationships (SAR).
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position.[7] The less reactive C-Cl bond at the 4-position can then be subjected to a second coupling reaction or nucleophilic aromatic substitution under more forcing conditions, providing a modular and convergent approach to complex, highly substituted pyridine derivatives. This inherent regioselectivity offers chemists precise control over the final molecular architecture, a crucial aspect in the rational design of potent and selective kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using the this compound scaffold. We will delve into detailed, field-proven protocols for key cross-coupling reactions, provide insights into the causality behind experimental choices, and present data on the biological activity of exemplary kinase inhibitors derived from this versatile building block.
Synthetic Strategies: Harnessing Palladium Catalysis for Scaffold Elaboration
The elaboration of the this compound core into complex kinase inhibitors predominantly relies on a suite of powerful palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the three most pivotal transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are foundational for creating the C-C and C-N bonds that constitute the backbone of many potent kinase inhibitors.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl substituents at the 3-position of the pyridine ring. This is crucial for optimizing interactions with the hydrophobic regions of the kinase ATP-binding site and for vectorially expanding the molecule into solvent-exposed regions to enhance solubility and pharmacokinetic properties.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective for coupling with less reactive aryl chlorides, although for the more reactive C-I bond, simpler catalysts like Pd(PPh₃)₄ are often sufficient.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
dot
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-4-chloropyridine derivative.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME/H₂O | 85 | 8 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
II. Sonogashira Coupling: Introducing Alkynyl Moieties for Structural Rigidity and H-Bonding
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method to introduce rigid alkynyl linkers into the kinase inhibitor scaffold.[9] These linkers can be used to probe deeper pockets within the kinase active site or to introduce functionalities capable of forming additional hydrogen bonds, thereby enhancing potency and selectivity.[1]
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the HI generated during the reaction.
-
Inert Conditions: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining strictly inert conditions is paramount.
Experimental Protocol: Sonogashira Coupling of this compound
dot
Caption: General workflow for the Sonogashira coupling reaction.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (0.5-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed amine solvent such as triethylamine. Then, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts. Wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 3-alkynyl-4-chloropyridine.
Table 2: Exemplary Sonogashira Coupling Reactions with this compound
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 1 | TEA | RT | 4 | 90 |
| Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ (2) | 1 | DIPEA | 40 | 6 | 88 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | 2 | TEA | RT | 3 | 82 |
III. Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a versatile and efficient method for the formation of C-N bonds.[11] In the context of kinase inhibitors, this reaction is frequently used to install the key aniline or other amine moieties that engage in hydrogen bonding with the kinase hinge region.
Causality Behind Experimental Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[12] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent β-hydride elimination, especially with challenging substrates.
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the base. Therefore, the use of anhydrous solvents and reagents is critical.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
dot
Caption: General workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to obtain the 3-amino-4-chloropyridine derivative.
Table 3: Exemplary Buchwald-Hartwig Amination Reactions with this compound
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 89 |
| Morpholine | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS | Dioxane | 90 | 18 | 84 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 10 | 76 |
Application in Kinase Inhibitor Synthesis: A Case Study
The true power of the this compound scaffold lies in the ability to perform sequential cross-coupling reactions to rapidly build molecular complexity. A common strategy involves an initial Suzuki or Sonogashira coupling at the more reactive C-3 position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C-4 position. This approach has been successfully employed in the synthesis of numerous multi-kinase inhibitors, including analogues of Sorafenib and Regorafenib.
dot
Caption: A common two-step synthetic route to kinase inhibitors.
Targeted Signaling Pathways and Biological Activity
Kinase inhibitors derived from the pyridine scaffold have been shown to target a wide range of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[13] The modular nature of the synthesis using the this compound scaffold allows for the fine-tuning of the inhibitor's selectivity profile.
dot
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridine-based kinase inhibitor.
Table 4: Biological Activity of Exemplary Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity | Reference |
| Sorafenib | RAF, VEGFR, PDGFR | 6-90 | Anti-proliferative | [5] |
| Regorafenib | VEGFR, TIE2, KIT | 4-150 | Anti-angiogenic | [14] |
| Compound X | PIM-1 | 14.3 | Apoptosis induction | [13] |
| Compound Y | JNK | <100 | Anti-inflammatory | [15] |
Conclusion
The this compound scaffold is a remarkably versatile and powerful building block for the synthesis of novel kinase inhibitors. Its differential reactivity allows for controlled, sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery to efficiently generate diverse libraries of pyridine-based compounds for screening and lead optimization. The ability to systematically modify the substituents at the 3- and 4-positions of the pyridine ring offers a clear path to fine-tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors, ultimately accelerating the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. research.rug.nl [research.rug.nl]
The Strategic Application of 4-Chloro-3-iodopyridine in Modern Medicinal Chemistry
Introduction: The Unique Value of a Dihalogenated Pyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous biologically active molecules underscores its versatility and ability to engage with a wide array of biological targets.[1] Within the vast chemical space of pyridine derivatives, 4-chloro-3-iodopyridine has emerged as a particularly valuable and strategic building block. This dihalogenated pyridine offers medicinal chemists a unique combination of reactive handles, enabling precise and regioselective modifications that are crucial for the elaboration of complex molecular architectures.[1]
The distinct electronic properties and differential reactivity of the chlorine and iodine substituents on the pyridine ring are central to the utility of this compound. The carbon-iodine bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond.[2] This reactivity differential allows for selective functionalization at the 3-position, typically via Suzuki-Miyaura or Sonogashira couplings, while leaving the chlorine at the 4-position available for subsequent nucleophilic aromatic substitution or other cross-coupling reactions. This inherent regioselectivity provides a powerful tool for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2] This application note will delve into the multifaceted applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, and will provide detailed protocols for its strategic utilization.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyridine core is a well-established scaffold for kinase inhibition, and this compound serves as an exemplary starting material for the synthesis of potent and selective inhibitors targeting various kinase families.
Targeting the c-Jun N-terminal Kinase (JNK) Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli such as cytokines and UV irradiation.[4] The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell differentiation.[5] Dysregulation of the JNK pathway has been linked to neurodegenerative diseases, inflammatory disorders, and cancer.[5]
This compound has been instrumental in the synthesis of novel JNK inhibitors.[6] The general strategy involves an initial Suzuki-Miyaura coupling at the 3-position to introduce a key pharmacophoric element, followed by a subsequent reaction at the 4-position to complete the inhibitor scaffold. This sequential approach allows for the rapid generation of a library of analogs for SAR studies.
Illustrative Signaling Pathway: JNK Signaling
Caption: Simplified JNK signaling pathway and the point of intervention for inhibitors.
Development of c-Met Kinase Inhibitors
The hepatocyte growth factor receptor, also known as c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[7] Aberrant c-Met signaling is a key driver in the development and progression of many human cancers.[8] Consequently, c-Met has emerged as a significant target for anticancer drug development.[9]
The versatility of this compound allows for the construction of diverse molecular scaffolds targeting the ATP-binding site of c-Met. The strategic introduction of various aryl or heteroaryl groups at the 3-position via Suzuki coupling, followed by the installation of different amine functionalities at the 4-position, has led to the discovery of potent c-Met inhibitors.[10][11]
Illustrative Signaling Pathway: c-Met Signaling
Caption: Overview of the c-Met signaling pathway and therapeutic targeting.
Application in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors.[12] The JAK-STAT signaling pathway is critical for immune function, hematopoiesis, and inflammation.[13] Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[14]
The synthesis of JAK inhibitors often employs heterocyclic scaffolds that can effectively interact with the kinase ATP-binding site. This compound provides a valuable starting point for the construction of such scaffolds, allowing for the introduction of diverse substituents to optimize potency and selectivity against different JAK isoforms.
Illustrative Signaling Pathway: JAK-STAT Signaling
Caption: The JAK-STAT signaling cascade and the inhibitory action of targeted drugs.
Quantitative Data Summary
The following table summarizes representative data for kinase inhibitors synthesized using this compound or structurally related dihalogenated pyridines, showcasing the potency of the resulting compounds.
| Target Kinase | Compound Type | IC50 (nM) | Reference |
| JNK3 | 4-(Pyrazol-3-yl)-pyrimidine | 630 | [6] |
| c-Met | 3,5,7-Trisubstituted quinoline | < 1.0 | [2] |
| c-Met | Imidazolopyridine derivative | (cellular IC50) | [11] |
| JNK3 | Tryptanthrin-6-oxime analog | (selective binding) | [15] |
| c-Met | Pyridineamide derivative | 3220 (A549 cells) | [16] |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the 3-position. The conditions are chosen to favor the reaction at the more labile carbon-iodine bond.[17][18][19]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[20]
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: General workflow for the regioselective Suzuki-Miyaura cross-coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-3-arylpyridine product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[18] An inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.
-
Degassed Solvents: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen.
-
Choice of Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[21] It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. The choice of base can influence reaction rates and yields.
-
Regioselectivity: The higher reactivity of the C-I bond compared to the C-Cl bond towards oxidative addition to the Pd(0) catalyst is the key to the regioselectivity of this reaction.[2] By using carefully controlled conditions (e.g., appropriate temperature and reaction time), the selective coupling at the 3-position can be achieved.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique dihalogenated structure, with the inherent differential reactivity of the chloro and iodo substituents, provides a powerful platform for the regioselective synthesis of complex, biologically active molecules. As demonstrated, its application in the development of kinase inhibitors targeting critical signaling pathways such as JNK, c-Met, and JAK-STAT highlights its significance in modern drug discovery. The ability to perform sequential cross-coupling and nucleophilic substitution reactions allows for the systematic and efficient exploration of chemical space, accelerating the identification and optimization of lead compounds. The protocols and insights provided in this application note aim to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutics.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel JNK inhibitors targeting liver pyruvate kinase for the treatment of non-alcoholic fatty liver disease and hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Janus kinase - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 15. Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 20. Yoneda Labs [yonedalabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines Using 4-Chloro-3-iodopyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Trisubstituted Pyridines and the 4-Chloro-3-iodopyridine Linchpin
The pyridine scaffold is a cornerstone in medicinal chemistry and pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Specifically, trisubstituted pyridines offer a three-dimensional vector for molecular elaboration, enabling chemists to fine-tune steric and electronic properties to optimize target binding, selectivity, and pharmacokinetic profiles.[4]
This guide focuses on the strategic utilization of this compound, a versatile and highly valuable building block for the regioselective synthesis of complex trisubstituted pyridines. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to its utility. The C-I bond is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust C-Cl bond, allowing for a predictable and sequential approach to functionalization.[5][6] This document provides detailed protocols and the underlying chemical logic for leveraging this reactivity in key synthetic transformations.
Core Principle: Orthogonal Reactivity of Halogen Substituents
The synthetic power of this compound stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > Cl.[6] This allows for selective functionalization at the C3 position (iodine) while leaving the C4 position (chlorine) intact for subsequent transformations. This sequential approach is fundamental to building molecular complexity in a controlled manner.[7]
Diagram 1: Differential reactivity of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[5][8] When applied to this compound, the reaction occurs selectively at the more reactive C-I bond, providing a straightforward entry to 3-aryl or 3-heteroaryl-4-chloropyridines.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd₂(dba)₃) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9]
-
Base: A base such as Na₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9]
-
Solvent System: A mixture of an organic solvent (like Dioxane, DME, or Toluene) and water is common. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(pyridin-3-yl)pyridine
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Summary: Suzuki Coupling Scope
| Entry | Boronic Acid Partner | Catalyst System | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 80-90 |
| 4 | Pyrimidin-5-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | 75-85 |
Yields are typical and may vary based on scale and specific reaction conditions.
Protocol 2: Sonogashira Coupling for C3-Alkynylation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp²)–C(sp) bond.[10][11] This reaction is catalyzed by palladium and co-catalyzed by copper(I).[12] It provides an excellent method for introducing alkynyl functionalities at the C3 position of this compound.
Causality and Experimental Choices:
-
Dual Catalyst System: The palladium catalyst performs the oxidative addition with the C-I bond. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[12]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.[13]
-
Inert Atmosphere: Reactions must be conducted under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[13]
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)pyridine
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent, followed by the dropwise addition of phenylacetylene (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting iodide.
-
Work-up:
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sequential Functionalization - Buchwald-Hartwig Amination at the C4-Chloro Position
Once the C3 position is functionalized, the remaining C-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This enables the introduction of a wide variety of primary and secondary amines at the C4 position.[16]
Causality and Experimental Choices:
-
Ligand Selection: The C-Cl bond is less reactive than the C-I bond. Therefore, a more electron-rich and sterically bulky phosphine ligand (e.g., Xantphos, BINAP) is often required to facilitate the oxidative addition to the C-Cl bond.[14][17]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[18]
-
Higher Temperature: Reactions involving C-Cl bond activation typically require higher temperatures compared to those involving C-I bonds to overcome the higher activation energy of the oxidative addition step.
Detailed Experimental Protocol: Synthesis of 3-Aryl-4-aminopyridine Derivative
-
Vessel Preparation: In an oven-dried Schlenk tube, add the 4-chloro-3-arylpyridine substrate (1.0 eq., from Protocol 1), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Inerting: Seal the tube, and evacuate and backfill with Argon three times.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., Xantphos, 0.04 eq.) in a small amount of solvent. Add this catalyst mixture to the Schlenk tube under Argon.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the residue by column chromatography.
Diagram 2: Sequential synthesis workflow for trisubstituted pyridines.
Protocol 4: Ortho-Metalation and Electrophilic Quench
Directed ortho-metalation (DoM) is another powerful strategy for functionalizing pyridine rings.[19][20] After initial functionalization at C3 or C4, the existing substituent can direct lithiation to an adjacent position. For instance, a group at C3 could direct metalation to the C2 position, which can then be quenched with an electrophile.
Causality and Experimental Choices:
-
Directing Group: The effectiveness of DoM depends on the ability of a substituent to coordinate with the organolithium base, thereby increasing the acidity of the ortho-protons.[20][21]
-
Base: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are often used to prevent nucleophilic addition to the pyridine ring, which is a common side reaction with alkyllithiums like n-BuLi.[19][22]
-
Low Temperature: These reactions are performed at very low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions or decomposition of the lithiated intermediate.[22]
Detailed Experimental Protocol: C2-Methylation of a 4-Chloro-3-arylpyridine
-
Base Preparation: In a flame-dried, three-neck flask under Argon, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.
-
Substrate Addition: Slowly add a solution of the 4-chloro-3-arylpyridine substrate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Metalation: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation at the C2 position.
-
Electrophilic Quench: Add an electrophile, such as iodomethane (CH₃I, 1.5 eq.), dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching & Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound is a uniquely powerful and versatile reagent for the synthesis of highly decorated, trisubstituted pyridines. By understanding and exploiting the orthogonal reactivity of the C-I and C-Cl bonds, researchers can devise logical and efficient synthetic routes to complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and directed ortho-metalation provide a robust toolkit for drug development professionals and synthetic chemists to access novel chemical space and accelerate their research programs.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. proprogressio.hu [proprogressio.hu]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Directed Ortho Metalation [organic-chemistry.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. First Metalation of Aryl Iodides: Directed ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. (1994) | P. Rocca [scispace.com]
Application Note and Protocol: A Strategic Two-Step Synthesis of 4-Anilino-6-Phenylpyrimidine
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-anilino-6-phenylpyrimidine, a scaffold of significant interest in medicinal chemistry, starting from the readily available 4-chloro-3-iodopyridine. The synthetic strategy hinges on a judicious sequence of two powerful palladium-catalyzed cross-coupling reactions: a selective Suzuki-Miyaura coupling to introduce the C6-phenyl group, followed by a Buchwald-Hartwig amination to install the C4-anilino moiety. This guide explains the rationale behind the chosen reaction sequence and conditions, offers detailed experimental procedures, and outlines methods for purification and characterization, aiming to provide researchers with a robust and reproducible protocol.
Introduction: The Significance of the Anilinopyrimidine Scaffold
The anilinopyrimidine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of clinically important therapeutic agents.[1] These compounds are particularly prominent as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.[2][3][4] The general structure, featuring an aniline group at the 4-position of a pyrimidine ring, is adept at binding to the ATP-binding site of many kinases.[5] The phenyl group at the 6-position can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties. Consequently, efficient and modular synthetic routes to access novel 4-anilino-6-phenylpyrimidine derivatives are highly sought after in both academic and industrial research.[1][2]
This application note details a logical and efficient pathway to this key scaffold from this compound, leveraging the differential reactivity of the carbon-halogen bonds.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence involving two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis. The strategy relies on the higher reactivity of the C-I bond compared to the C-Cl bond in the initial palladium-catalyzed cross-coupling step.[6][7]
Step 1: Suzuki-Miyaura Coupling. The synthesis commences with a regioselective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The palladium catalyst will selectively insert into the weaker, more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for the subsequent transformation.[7][8][9]
Step 2: Buchwald-Hartwig Amination. The intermediate, 4-chloro-6-phenylpyrimidine, is then subjected to a Buchwald-Hartwig amination with aniline. This reaction specifically targets the remaining C-Cl bond to form the desired C-N linkage, yielding the final product.[10][11][12]
The complete workflow is illustrated below.
Caption: Overall synthetic workflow.
Mechanistic Considerations
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Both reactions proceed via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][13] The base plays a critical role in activating the organoboron species to facilitate transmetalation.[7][14]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Similarly, the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][11][12][15]
Caption: Generalized Buchwald-Hartwig amination cycle.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials and should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium-catalyzed reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[6]
Part A: Synthesis of 4-Chloro-6-phenylpyrimidine (Suzuki Coupling)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 239.44 | 1.00 g | 4.18 | 1.0 equiv |
| Phenylboronic Acid | 121.93 | 0.61 g | 5.01 | 1.2 equiv |
| Pd(PPh₃)₄ | 1155.56 | 0.24 g | 0.21 | 0.05 equiv |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.88 g | 8.36 | 2.0 equiv |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.18 mmol) and phenylboronic acid (0.61 g, 5.01 mmol).
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.24 g, 0.21 mmol) and sodium carbonate (0.88 g, 8.36 mmol).
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 15 minutes. A gentle stream of inert gas should be maintained throughout the reaction via a balloon or bubbler.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Upon completion, cool the mixture to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-6-phenylpyrimidine as a solid.
Part B: Synthesis of 4-Anilino-6-phenylpyrimidine (Buchwald-Hartwig Amination)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-Chloro-6-phenylpyrimidine | 190.63 | 0.50 g | 2.62 | 1.0 equiv |
| Aniline | 93.13 | 0.29 mL | 3.15 | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 0.024 g | 0.026 | 0.01 equiv |
| Xantphos | 578.68 | 0.030 g | 0.052 | 0.02 equiv |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.35 g | 3.67 | 1.4 equiv |
| Toluene (anhydrous) | - | 15 mL | - | - |
Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add 4-chloro-6-phenylpyrimidine (0.50 g, 2.62 mmol), sodium tert-butoxide (0.35 g, 3.67 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.024 g, 0.026 mmol), and Xantphos (0.030 g, 0.052 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (15 mL), followed by aniline (0.29 mL, 3.15 mmol).
-
Inert Atmosphere: Seal the flask and remove it from the glovebox. Maintain a positive pressure of nitrogen or argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL). Extract the mixture with dichloromethane (DCM) (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-anilino-6-phenylpyrimidine.[16]
Characterization of Final Product
The identity and purity of the synthesized 4-anilino-6-phenylpyrimidine should be confirmed using standard analytical techniques.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrimidine, phenyl, and aniline rings, as well as a singlet for the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching its molecular formula (C₁₆H₁₃N₃).
-
Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
Troubleshooting and Expert Insights
-
Low Yield in Suzuki Coupling: If the Suzuki reaction stalls, ensure all reagents are pure and the system is rigorously deoxygenated. The choice of base can be critical; potassium phosphate (K₃PO₄) can sometimes be a milder and more effective alternative to sodium carbonate.[12]
-
Hydrodehalogenation in Buchwald-Hartwig Reaction: The formation of 6-phenylpyrimidine (where -Cl is replaced by -H) is a common side reaction.[6] This can be minimized by ensuring strictly anhydrous conditions and using a sterically hindered, electron-rich phosphine ligand like Xantphos or BrettPhos, which can accelerate the desired reductive elimination step.[12]
-
Regioselectivity: The proposed sequence relies on the higher reactivity of the C-I bond in the Suzuki coupling. If scrambling or reaction at the C-Cl bond is observed, lowering the reaction temperature or using a catalyst system known for higher selectivity may be necessary.
-
Purification Challenges: Anilinopyrimidines can be somewhat polar and may streak on silica gel. Using a solvent system with a small amount of triethylamine or switching to a different stationary phase like alumina may improve chromatographic separation.[16]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. byjus.com [byjus.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4-Chloro-3-iodopyridine as a Versatile Intermediate in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-3-iodopyridine, a strategically functionalized heterocyclic building block essential for modern drug discovery. We delineate its physicochemical properties, unique reactivity profile, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—are presented. The narrative emphasizes the causality behind experimental choices, providing researchers with the necessary insights for robust reaction design, optimization, and scale-up.
Introduction: Strategic Value of this compound
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure in modulating interactions with biological targets. This compound (C₅H₃ClIN) emerges as a particularly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents.[2]
The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond.[3] This inherent reactivity difference allows for highly regioselective, sequential functionalization. Chemists can first introduce a diverse range of substituents at the 4-position via the more labile iodine, and subsequently modify the 3-position, or vice-versa under different conditions, enabling the rapid generation of complex, three-dimensional molecular architectures from a single, readily available starting material.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for successful experimentation.
Properties Summary
| Property | Value | Reference |
| CAS Number | 89167-34-0 | |
| Molecular Formula | C₅H₃ClIN | [4] |
| Molecular Weight | 239.44 g/mol | |
| Appearance | Solid | |
| Melting Point | 71-81 °C | |
| SMILES | C1=CN=CC(=C1Cl)I | [4] |
| InChI Key | GPFGRYFMMHDHGA-UHFFFAOYSA-N | [4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[6]
-
Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Application: Palladium-Catalyzed Cross-Coupling
The utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The protocols below provide robust starting points for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is a cornerstone of medicinal chemistry for creating biaryl structures, which are prevalent in biologically active compounds.[3] The reaction selectively couples an aryl or vinyl boronic acid/ester at the 3-position.
Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the C-I bond, (2) Transmetalation of the organic group from the boron atom to the palladium(II) complex, facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[9]
// Nodes for the cycle pd0 [label="L₂Pd⁰"]; pd_complex1 [label="L₂PdII(Py-Cl)(I)"]; pd_complex2 [label="L₂PdII(Py-Cl)(Ar)"]; product [label="4-Chloro-3-aryl-pyridine", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];
// Invisible nodes for positioning labels oa_label [label="Oxidative\nAddition", shape=plaintext]; tm_label [label="Transmetalation", shape=plaintext]; re_label [label="Reductive\nElimination", shape=plaintext];
// Edges for the cycle pd0 -> pd_complex1 [label="4-Cl-3-I-Py"]; pd_complex1 -> pd_complex2 [label="ArB(OR)₂\nBase"]; pd_complex2 -> pd0 [label=""]; pd_complex2 -> product [style=dashed];
// Positioning labels {rank=same; pd0; oa_label; pd_complex1} {rank=same; product; re_label; pd_complex2} tm_label -> pd_complex1 [dir=none, style=invis]; re_label -> pd_complex2 [dir=none, style=invis]; } केंदot Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol:
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a ligand like SPhos (0.06 eq).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) to the flask via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-chloro-3-arylpyridine product.
Causality Insights:
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like K₃PO₄ and Cs₂CO₃ are effective and commonly used.
-
Ligand Choice: The choice of phosphine ligand is critical for catalyst stability and activity. Bulky, electron-rich ligands often accelerate the reductive elimination step, improving overall efficiency.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne moieties, which are versatile functional groups in drug candidates and valuable handles for further chemistry like click reactions.[11]
Reaction Principle: This reaction involves a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[12][13]
Detailed Experimental Protocol:
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst, copper(I) iodide (CuI) (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq). The amine acts as both the base and a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.
Causality Insights:
-
Copper Co-catalyst: The CuI is critical for facilitating the deprotonation of the alkyne and forming the reactive copper acetylide, which speeds up the transmetalation step significantly compared to copper-free variants.[13]
-
Amine Base: The amine base neutralizes the HI generated during the reaction and helps maintain the palladium catalyst in its active Pd(0) state.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of carbon-nitrogen bonds is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination offers a general and high-yielding method to couple amines with aryl halides, overcoming the limitations of older methods.[14][15]
Reaction Principle: Similar to other cross-coupling reactions, the cycle involves oxidative addition of Pd(0) to the C-I bond. The amine then coordinates to the palladium(II) complex, and deprotonation by a strong base forms a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[16]
// Nodes for the cycle pd0 [label="L₂Pd⁰"]; pd_complex1 [label="L₂PdII(Py-Cl)(I)"]; pd_amido [label="L₂PdII(Py-Cl)(NR₂)"]; product [label="4-Chloro-3-amino-pyridine", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges for the cycle pd0 -> pd_complex1 [label="4-Cl-3-I-Py"]; pd_complex1 -> pd_amido [label="R₂NH, Base\n- HBX"]; pd_amido -> pd0 [label=""]; pd_amido -> product [style=dashed]; } केंदot Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 2.0 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality Insights:
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide is often required to deprotonate the amine-palladium complex to form the key amido intermediate without competing as a nucleophile.[16]
-
Ligand Design: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst dimers.[14][17]
Conclusion: An Enabling Tool for Drug Discovery
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined and predictable regioselectivity in key cross-coupling reactions allows for the efficient and modular synthesis of complex, highly substituted pyridine derivatives. The ability to selectively functionalize the C-I bond while preserving the C-Cl bond for subsequent transformations provides a logical and robust pathway to novel chemical entities. The protocols and insights provided herein serve as a foundational guide for researchers to leverage the full potential of this intermediate in the discovery and development of next-generation therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C5H3ClIN) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Selective C-N Bond Formation with 4-Chloro-3-iodopyridine
Introduction: Navigating the Regioselective Functionalization of Dihalogenated Heterocycles
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these bonds, offering significant advantages over traditional methods like the Ullmann condensation in terms of milder reaction conditions and broader substrate scope.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedure for the selective C-N bond formation with 4-chloro-3-iodopyridine. This substrate presents a unique challenge and opportunity in synthetic chemistry: the presence of two different halogen atoms on the pyridine ring, a C-I bond at the 3-position and a C-Cl bond at the 4-position, necessitates a highly selective approach to achieve the desired regiochemical outcome. We will delve into the mechanistic principles that govern this selectivity and provide a detailed, field-proven protocol for the preferential amination at the more reactive C-I bond.
The Challenge of Chemoselectivity: A Mechanistic Perspective
The successful selective C-N bond formation on this compound hinges on exploiting the inherent differences in reactivity between the carbon-iodine and carbon-chlorine bonds in the context of the Buchwald-Hartwig catalytic cycle. The generally accepted mechanism for this reaction involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
The chemoselectivity in the amination of dihalogenated heteroarenes is primarily dictated by the oxidative addition step. The relative bond dissociation energies of C-X bonds (C-I < C-Br < C-Cl) play a crucial role, with the weaker C-I bond being more susceptible to cleavage by the Pd(0) catalyst. This inherent reactivity difference provides a strong thermodynamic driving force for the preferential reaction at the iodo-substituted position.
However, kinetic factors, influenced by the choice of ligand and palladium catalyst speciation, can also significantly impact the regiochemical outcome. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of less reactive C-Cl bonds. Furthermore, the nature of the active palladium catalyst, whether it is a mononuclear or a multinuclear species, can alter the reaction pathway and, consequently, the site of reaction.
For the specific case of this compound, the electronic properties of the pyridine ring also come into play. The nitrogen atom's electron-withdrawing nature influences the electron density at each carbon atom, further differentiating the reactivity of the two halogenated positions. By carefully selecting the catalyst, ligand, base, and reaction conditions, we can exploit these subtle differences to achieve high selectivity for C-N bond formation at the C3 position.
Experimental Workflow for Selective C-N Coupling
The following diagram outlines the general workflow for the selective Buchwald-Hartwig amination of this compound.
Caption: General workflow for the selective Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Amination of this compound
This protocol is adapted from established procedures for the selective amination of analogous dihalogenated pyridines and is designed to favor C-N bond formation at the C3 (iodo) position.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction tube or flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry reaction tube or flask, add this compound, the desired amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4-chloropyridine derivative.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition/Reagent | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and reliable Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | Xantphos | A bidentate phosphine ligand known to promote efficient C-N coupling. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong inorganic base effective in promoting the deprotonation of the amine. |
| Solvent | 1,4-Dioxane | A polar aprotic solvent that is widely used and effective for this transformation. |
| Temperature | 100 °C | Sufficient to promote the reaction while minimizing potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Causality Behind Experimental Choices: Ensuring Selectivity and Efficiency
The selection of each component in the experimental protocol is critical for achieving a successful and selective C-N bond formation.
-
Catalyst and Ligand System: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is a well-established system for Buchwald-Hartwig aminations. Xantphos, with its wide bite angle, can stabilize the palladium center and facilitate the reductive elimination step. The choice of ligand is paramount in controlling selectivity, and while bulky monophosphine ligands can sometimes favor reaction at C-Cl, bidentate ligands often provide a good balance for selective C-I activation.
-
Base: Cesium carbonate is a strong yet relatively mild base that is effective in deprotonating a wide range of amines to form the active nucleophile. Its use is preferred over stronger bases like sodium tert-butoxide in cases where base-sensitive functional groups may be present on the coupling partners.
-
Solvent: Anhydrous and degassed 1,4-dioxane is a standard solvent for Buchwald-Hartwig reactions. Its polar aprotic nature helps to dissolve the reactants and intermediates, while the removal of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The chosen temperature of 100 °C is a good starting point, but optimization may be necessary depending on the specific amine used.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure that the palladium source and ligand are of high quality and that the reaction was set up under strictly inert conditions. Traces of oxygen can deactivate the catalyst.
-
Insufficient Base Strength: For less acidic amines, a stronger base such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) may be required. However, be mindful of potential side reactions with base-sensitive substrates.
-
Temperature: The reaction may require a higher temperature or longer reaction time.
-
-
Poor Selectivity (Formation of the C4-aminated product):
-
Ligand Effect: If significant amination at the C4 position is observed, screening different ligands may be necessary. Consider ligands that are less bulky to disfavor oxidative addition at the more sterically hindered C4 position.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to a loss of selectivity. Monitor the reaction closely and stop it once the desired product is formed in optimal yield.
-
-
Product Purification: The polarity of the resulting 3-amino-4-chloropyridine derivative will depend on the nature of the coupled amine. Adjust the eluent system for column chromatography accordingly.
Conclusion
The selective C-N bond formation with this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By leveraging the principles of the Buchwald-Hartwig amination and carefully selecting the reaction components, researchers can achieve high regioselectivity for amination at the C3 position. The protocol provided in this application note serves as a robust starting point for the development of a wide range of novel compounds for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-Chloro-3-iodopyridine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-chloro-3-iodopyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges and enhance your reaction yields. As Senior Application Scientists, we have curated this guide to reflect both fundamental mechanistic principles and practical, field-tested solutions.
Troubleshooting Guide
This section addresses specific issues that can arise during the Suzuki coupling of this compound, presented in a direct question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
Answer:
Low or nonexistent yields in the Suzuki coupling of this compound can often be attributed to several critical factors, primarily related to catalyst activity, the choice of reagents, and the reaction conditions. The inherent electronic properties of the pyridine ring and the presence of two different halogen atoms introduce specific challenges that must be addressed.
Primary Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly susceptible to inactivation by oxygen.[1]
-
Suboptimal Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] An inappropriate ligand can lead to a sluggish or stalled reaction.
-
Solution: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often highly effective. Consider screening ligands such as SPhos or XPhos, which have demonstrated efficacy in challenging coupling reactions.[4] N-heterocyclic carbene (NHC) ligands can also be a viable alternative.[5]
-
-
Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.[6][7] The solubility of the base is a key consideration.
-
Solution: A screening of different bases is recommended. Commonly used and effective bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][8] The choice of solvent can significantly impact the solubility of the base and other reagents. A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) often improves the solubility of inorganic bases and facilitates the reaction.[1][9] Polar aprotic solvents like DMF or DMSO can also be effective but may require more careful optimization.[9][10]
-
-
Poor Reagent Quality: The purity of the starting materials, particularly the boronic acid or ester, is paramount. Boronic acids are known to degrade over time, forming boroxines, which can negatively impact their reactivity.[1]
-
Solution: Always use fresh or recently purified boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[11] Ensure that the this compound is of high purity.
-
Issue 2: Significant Formation of Side Products (Dehalogenation and Homocoupling)
Question: I am observing significant amounts of dehalogenated starting material (4-chloropyridine) and homocoupling of my boronic acid. How can I minimize these side reactions?
Answer:
The formation of dehalogenated byproducts and boronic acid homocoupling are common challenges in Suzuki reactions, particularly with heteroaryl halides.[4][12] Understanding the mechanisms behind these side reactions is key to mitigating them.
Minimizing Dehalogenation:
Dehalogenation occurs when the halogen atom on the starting material is replaced by a hydrogen atom.[4] N-heterocyclic halides, such as pyridines, are particularly susceptible to this side reaction.[4][13] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or residual water.[4][12]
-
Strategies to Reduce Dehalogenation:
-
Choice of Base: The use of milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often beneficial.[4] Stronger bases, especially alkoxides, should be used with caution as they can be a source of hydrides.
-
Solvent Selection: Avoid using alcohol-based solvents if dehalogenation is a significant issue, as they can act as hydride donors.[12] Anhydrous solvents may be beneficial in some cases, though water is often necessary to activate the boronic acid and dissolve the base.[11]
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of dehalogenation.[11]
-
Ligand Optimization: Employing bulky, electron-rich ligands can often favor the desired cross-coupling pathway over dehalogenation.[4]
-
Minimizing Boronic Acid Homocoupling:
Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and can occur when Pd(II) species are present in the reaction mixture.[12][14][15]
-
Strategies to Reduce Homocoupling:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture.[12][15]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, it must first be reduced to the active Pd(0) species in situ, a process that can sometimes lead to the formation of Pd(II) species that promote homocoupling.[12]
-
Stoichiometry Control: In some cases, using a slight excess of the aryl halide can help to suppress the homocoupling of the boronic acid.[16]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first?
A1: In the Suzuki-Miyaura coupling of dihalogenated substrates, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst is the determining factor for selectivity. The general trend for reactivity is C-I > C-Br > C-Cl.[11][17] Therefore, for this compound, the carbon-iodine bond at the 3-position is significantly more reactive and will undergo selective coupling under carefully controlled conditions, leaving the chlorine at the 4-position intact for potential subsequent transformations.[17][18]
Q2: What is the optimal catalyst system for the Suzuki coupling of this compound?
A2: While there is no single "best" catalyst system for all Suzuki reactions, several have shown high efficacy for challenging substrates like halo-pyridines. A common and effective approach is to use a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand.[5] Alternatively, pre-formed palladium complexes with specific ligands, often referred to as precatalysts (e.g., Buchwald precatalysts), can offer enhanced stability and activity.[12] For the less reactive C-Cl bond, more specialized and highly active catalyst systems are generally required.[11]
Q3: How does the choice of base influence the reaction mechanism and outcome?
A3: The base plays a multifaceted role in the Suzuki coupling.[6][8] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[5][7] There are two widely accepted pathways for this activation: the "boronate pathway," where the base coordinates to the boron atom to form a more reactive "ate" complex, and the "hydroxide/alkoxide pathway," where the base first reacts with the palladium(II) complex.[8][19] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation.[8][11] Weaker bases like carbonates and phosphates are often preferred to minimize side reactions.[8]
Q4: Can I run this reaction open to the air?
A4: No, it is highly inadvisable to perform a Suzuki coupling reaction open to the atmosphere. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species.[12] This catalyst deactivation will lead to low or no product formation. Furthermore, the presence of oxygen has been shown to promote the undesirable homocoupling of the boronic acid.[12][20] Therefore, it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Experimental Protocols & Data
Optimized Reaction Conditions for Selective Coupling at the 3-Iodo Position
The following table provides a starting point for optimizing the selective Suzuki coupling at the more reactive 3-iodo position of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium precatalysts.[12] |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote efficient coupling of heteroaryl halides. |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | Effective and commonly used bases that minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1) | Biphasic solvent systems that aid in dissolving the inorganic base.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion.[18] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation and homocoupling.[12][15] |
General Experimental Procedure
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent system.
-
Degassing: Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[4]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. reddit.com [reddit.com]
Catalyst and ligand selection for selective coupling of 4-Chloro-3-iodopyridine
Welcome to the technical support center for the selective functionalization of 4-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Fundamental Principles & Core FAQs
This section addresses the foundational concepts governing the selective reactivity of this compound. Understanding these principles is the first step to effective troubleshooting.
Q1: I need to perform a cross-coupling reaction on this compound. Which position will react first, and why?
You can expect the reaction to occur selectively at the C-3 position (the carbon-iodine bond). This high chemoselectivity is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions, which typically begins with an oxidative addition step.[1][2][3] The palladium(0) catalyst inserts itself into the carbon-halogen bond. The bond dissociation energy of a carbon-iodine bond is significantly lower than that of a carbon-chlorine bond on an aromatic ring. Consequently, the oxidative addition at the C-I bond has a much lower activation energy and proceeds at a much faster rate, allowing for selective functionalization at this position under appropriate conditions.[2]
Q2: Is it possible to force the reaction to occur at the C-4 (C-Cl) position while the iodine is still present?
Direct selective coupling at the C-4 position in the presence of the C-3 iodine is exceptionally challenging and generally not feasible with standard cross-coupling methods. The inherent reactivity difference between the C-I and C-Cl bonds dictates that the C-I bond will almost always react first.[1][2] To functionalize the C-4 position, the recommended strategy is a sequential, two-step approach:
-
First, perform a selective cross-coupling at the C-3 iodo position.
-
Then, in a subsequent step, the less reactive C-4 chloro position can be targeted for a second, different coupling reaction, which may require more forcing conditions (e.g., higher temperatures, more active catalysts).[4]
Q3: What are the primary classes of cross-coupling reactions where this selectivity is applicable?
The C-I over C-Cl selectivity is a general principle that holds true for the most common and synthetically useful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds using organoboron reagents.[1][2]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl halides.[5][6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with primary or secondary amines.[7][8][9]
Part 2: Troubleshooting Guides for Specific Reactions
Even with high intrinsic selectivity, experimental issues can arise. This section provides troubleshooting advice for common problems encountered during the selective coupling at the C-3 position.
A. Suzuki-Miyaura Coupling
Q4: My Suzuki reaction is not starting, or the yield is very low. What should I check first?
This is a common issue that can often be traced back to one of three areas: reagents, catalyst system, or reaction atmosphere.
-
Reagent Quality: Ensure your boronic acid is pure and has not degraded, a common issue known as protodeboronation, especially under aqueous conditions.[1] The quality of the base is also critical; use a fresh, dry base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[1][10] This process can sometimes be inefficient. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system. Also, verify that your phosphine ligand has not oxidized.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[11] Ensure your solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[4][11]
Q5: I am observing significant amounts of a biaryl byproduct derived from my boronic acid (homocoupling). How can I minimize this?
Homocoupling is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[11]
-
Improve Degassing: This is the most critical step. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30-60 minutes.[4]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the incidence of homocoupling compared to in-situ reduction of Pd(II) sources.[11]
-
Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[11]
Q6: I am seeing a small amount of coupling at the C-4 (chloro) position. How do I improve selectivity?
While selectivity is generally high, overly harsh conditions can begin to activate the C-Cl bond.
-
Reduce Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl insertion. Run the reaction at the lowest temperature that allows for efficient C-I coupling (e.g., 80-90 °C instead of >100 °C).
-
Ligand Choice: Extremely electron-rich and bulky ligands, while excellent for activating challenging bonds, might slightly reduce the selectivity margin.[12] For this specific substrate, a standard ligand like PPh₃ or a moderately bulky biarylphosphine ligand is often sufficient and will maintain excellent selectivity.
B. Sonogashira Coupling
Q7: My Sonogashira reaction is sluggish, and I'm getting a lot of alkyne dimerization (Glaser coupling). What's the cause?
This points to an issue with the copper co-catalyst and/or the reaction atmosphere.
-
Glaser Coupling: The homocoupling of terminal alkynes is an oxidative process catalyzed by copper salts in the presence of oxygen.[6] The most effective solution is to ensure your reaction is run under strictly anaerobic (oxygen-free) conditions. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is essential.
-
Catalyst System: The reaction relies on a synergistic interplay between the palladium and copper catalysts.[5] Ensure you are using a reliable source of Cu(I), such as CuI. The amine base (typically Et₃N or DIPEA) is also crucial, acting as both a base and a solvent. It must be anhydrous and amine quality can impact the reaction.
Q8: The reaction works, but the yield is poor, and I see starting material being consumed to form a de-iodinated byproduct (4-chloropyridine). What is happening?
This side reaction is hydrodehalogenation, where the C-I bond is reduced. It can be caused by several factors:
-
Proton Source: The presence of water or other protic impurities can lead to the protonolysis of key intermediates in the catalytic cycle. Ensure all reagents and solvents are scrupulously dry.[11]
-
Amine Quality: Use a high-purity, freshly distilled amine base. Some impurities can act as hydrogen donors.[11]
-
Reaction Time: Prolonged reaction times at elevated temperatures can sometimes favor decomposition pathways. Monitor the reaction closely and work it up promptly upon completion.
C. Buchwald-Hartwig Amination
Q9: I am attempting to couple a primary amine, but the reaction is giving a low yield and a complex mixture of products.
Primary amines can be challenging substrates as they can form catalytically incompetent bis(amine) palladium complexes.[13]
-
Ligand Choice is Critical: This is the most important parameter. For primary amines, especially hindered ones, bulky and electron-rich biarylphosphine ligands are required.[7][13] Ligands like XPhos, SPhos, or BrettPhos are specifically designed to promote reductive elimination from the palladium center and prevent catalyst inhibition.[4][13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like LHMDS or K₃PO₄ can be effective and may be necessary if your substrate has base-sensitive functional groups.[11][14]
Q10: My reaction with a coordinating heterocycle (like another pyridine or an imidazole) is failing. Why?
Nitrogen-containing heterocycles are notorious for poisoning palladium catalysts by coordinating strongly to the metal center, displacing the necessary phosphine ligand and shutting down the catalytic cycle.[1][13]
-
Use Specialized Ligands: This is a known challenge that has been addressed through rational ligand design. Large, flexible N-heterocyclic carbene (NHC) ligands or highly specialized biarylphosphine ligands (e.g., BIAN-NHC catalysts) have been developed to create a sterically shielded catalytic pocket that resists inhibition by coordinating substrates.[15][16][17]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition, though this is not ideal.
Part 3: Recommended Starting Protocols
The following are general, robust protocols designed to achieve high selectivity for C-3 coupling. Optimization for specific substrates may be required.
Table 1: Recommended Catalyst Systems for Selective C-3 Coupling
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%) | (none) | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 80-100 |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene | 100-110 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5 mol%) | (none) | Et₃N / DIPEA | THF or DMF | RT - 60 |
| + CuI (1-5 mol%) | |||||
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu (1.5 eq) | Toluene or Dioxane | 80-110 |
Protocol 1: Selective Suzuki-Miyaura Coupling at C-3
This protocol is a general guideline and may require optimization for specific boronic acids.[2]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 3-aryl-4-chloropyridine.
Part 4: Visual Guides & Workflows
Diagram 1: The Principle of Chemoselectivity
This diagram illustrates the key step in the catalytic cycle that governs the selective reaction at the C-I bond.
Caption: Selective C-I bond activation in the Pd catalytic cycle.
Diagram 2: General Troubleshooting Workflow
Use this logical flow to diagnose and solve common cross-coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-3-iodopyridine Derivatives
Welcome to the technical support center for the synthesis of 4-chloro-3-iodopyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic routes and overcome potential side reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section details specific problems that may arise during the synthesis of this compound derivatives, their probable causes, and actionable solutions.
Issue 1: Low Yield of this compound via Direct Iodination of 4-Chloropyridine
Question: I am attempting to synthesize this compound by direct iodination of 4-chloropyridine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the direct electrophilic iodination of 4-chloropyridine are a common issue. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2][3] Several factors can contribute to poor yields, primarily related to the generation of a potent electrophilic iodine species and competing side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficiently Activated Iodine | Molecular iodine (I₂) is generally not electrophilic enough to react with the deactivated pyridine ring.[4] | An oxidizing agent is necessary to generate a more potent electrophile, such as the iodonium ion (I⁺).[4][5] A mixture of iodine and an oxidizing agent like nitric acid, hydrogen peroxide, or potassium iodate in concentrated sulfuric acid can be effective.[5] |
| Formation of Isomeric Byproducts | While the 3-position is electronically favored for electrophilic attack on 4-chloropyridine, some substitution may occur at other positions, leading to a mixture of isomers that are difficult to separate. | The use of a directing group can enhance regioselectivity. One advanced method is Directed ortho Metalation (DoM), where a directing metalation group (DMG) guides the deprotonation to the adjacent position, followed by quenching with an iodine electrophile.[6][7][8][9] This offers high regioselectivity. |
| Reaction Conditions Not Optimized | Temperature, reaction time, and solvent can significantly impact the reaction rate and the prevalence of side reactions. | Systematically optimize reaction conditions. Start with lower temperatures to minimize side reactions and gradually increase if the reaction is too slow. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocol: Optimized Electrophilic Iodination
-
To a solution of 4-chloropyridine in a suitable solvent (e.g., acetic acid), add the iodinating agent. A common combination is iodine monochloride in acetic acid.[10]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen). A typical temperature is 70°C for 16 hours.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup. This may involve washing with a sodium thiosulfate solution to remove excess iodine, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Unwanted Side Products in the Sandmeyer Reaction of 4-Chloro-3-aminopyridine
Question: When I perform a Sandmeyer reaction on 4-chloro-3-aminopyridine to synthesize this compound, I observe the formation of several side products, including a significant amount of 4-chloro-3-hydroxypyridine. How can I suppress these side reactions?
Answer:
The Sandmeyer reaction is a powerful method for converting an amino group into various functionalities via a diazonium salt intermediate.[11][12][13] However, the diazonium salt can be unstable and susceptible to side reactions, particularly nucleophilic attack by water to form phenols (in this case, 4-chloro-3-hydroxypyridine).[11]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Premature Decomposition of Diazonium Salt | The diazonium salt of 4-chloro-3-aminopyridine can be unstable, especially at elevated temperatures, leading to undesired reactions with the solvent (water). | Maintain a low temperature (typically 0-5°C) throughout the diazotization and subsequent reaction with the iodide source. Use of an ice-salt bath is recommended. |
| Presence of Excess Water | Water acts as a competing nucleophile, leading to the formation of the corresponding hydroxypyridine.[11] | While some water is often necessary as a solvent, minimizing its concentration can reduce the formation of the hydroxyl byproduct. Running the reaction in a more concentrated acidic solution can help. |
| Radical-Mediated Side Reactions | The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts or other undesired radical-derived products.[11][12] | The use of a copper(I) catalyst is crucial for promoting the desired radical-nucleophilic aromatic substitution pathway.[11][12] Ensure the use of fresh, high-quality CuI. |
Workflow for Minimizing Side Products in the Sandmeyer Reaction:
Caption: Workflow for the Sandmeyer reaction, highlighting critical control points.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic strategies include:
-
Electrophilic Iodination: Direct iodination of 4-chloropyridine using an activated iodine source. This is conceptually simple but can suffer from low reactivity and regioselectivity issues.
-
Sandmeyer Reaction: Starting from 4-chloro-3-aminopyridine, which is converted to a diazonium salt and then treated with an iodide source like potassium iodide.[14][15][16] This is a versatile and common method.
-
Halogen Exchange: While less common for this specific isomer, it's a potential route, for instance, starting from a di-iodopyridine and selectively replacing one iodine with chlorine, or from a different dihalopyridine.
-
Directed ortho Metalation (DoM): This involves using a directing group on the pyridine ring to achieve highly regioselective lithiation at the 3-position, followed by quenching with an iodine source.[6][7]
Q2: How can I confirm the regiochemistry of my product and identify isomeric impurities?
A2: A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The coupling patterns and chemical shifts of the pyridine ring protons are distinct for each isomer. 2D NMR techniques like COSY and NOESY can provide definitive structural confirmation.
-
Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weight of the product and any impurities, confirming the incorporation of one chlorine and one iodine atom. Fragmentation patterns can also provide structural clues.
-
X-ray Crystallography: For a solid product, single-crystal X-ray diffraction provides unambiguous proof of the structure and regiochemistry.
Q3: Are there any safety precautions I should be aware of when working with these reactions?
A3: Yes, several safety measures are crucial:
-
Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately.
-
Iodinating Agents: Reagents like iodine monochloride and strong acid/oxidizer mixtures are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkyllithiums: Reagents like n-butyllithium used in DoM are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (argon or nitrogen).
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 14. chempanda.com [chempanda.com]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Optimizing reaction conditions for Sonogashira coupling with 4-Chloro-3-iodopyridine
Technical Support Center: Sonogashira Coupling Reactions
Topic: Optimizing Reaction Conditions for Sonogashira Coupling with 4-Chloro-3-iodopyridine Document ID: TSC-SC-2026-01 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the Sonogashira coupling, specifically using the challenging this compound substrate. Our goal is to provide you with actionable insights and robust troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Sonogashira coupling with this compound. Which position will react, and why?
This is a critical first question. The reaction will exhibit high regioselectivity for the C-I bond over the C-Cl bond. This selectivity is governed by the fundamental mechanism of the Sonogashira reaction, specifically the oxidative addition step.[1] The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of I > Br > OTf >> Cl.[2][3] This is because the C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition to the Pd(0) catalyst.[1] Therefore, you can confidently expect the alkyne to couple at the 3-position (where the iodine is) while leaving the 4-position (with the chlorine) intact for potential subsequent transformations.
Q2: What are the essential components for this reaction, and what is the specific function of each?
A successful Sonogashira coupling relies on the interplay of several key components. Understanding their roles is crucial for optimization and troubleshooting.
| Component | Role in the Reaction | Key Considerations for this compound |
| Aryl Halide | The electrophilic partner. | This compound. The electron-deficient nature of the pyridine ring can enhance reactivity. |
| Terminal Alkyne | The nucleophilic partner. | Ensure high purity. If using a silyl-protected alkyne (e.g., TMS-acetylene), a deprotection step will be necessary.[2] |
| Palladium Catalyst | The primary catalyst for the C-C bond formation. | Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ.[2] |
| Copper(I) Co-catalyst | Accelerates the reaction by forming a copper acetylide intermediate. | Usually CuI. Essential for the classic Sonogashira but can promote unwanted alkyne homocoupling.[2][4] |
| Ligand | Stabilizes the Pd center and modulates its reactivity. | Often a phosphine ligand (e.g., PPh₃). Bulky, electron-rich ligands can improve catalyst performance.[1][5][6] |
| Base | Deprotonates the terminal alkyne and neutralizes the HX byproduct. | Typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[2] |
| Solvent | Solubilizes reactants and facilitates the reaction. | Anhydrous, deoxygenated solvents are critical. Common choices include THF, DMF, or the amine base itself.[2][7] |
Q3: Can you provide a reliable starting protocol for coupling an alkyne with this compound?
Certainly. The following protocol is a robust starting point for many terminal alkynes. It is always recommended to run a small-scale test reaction first.
Baseline Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the aryl halide).
-
Add anhydrous, degassed triethylamine (Et₃N) (2-3 equiv.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Proceed with standard aqueous workup and purification, typically by column chromatography.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Q: My reaction isn't working at all. I only see my starting materials after several hours. What are the most critical initial checks?
When a reaction fails completely, it usually points to a fundamental issue with one of the core components or the reaction environment.[3]
-
Inert Atmosphere: This is the most common culprit. Oxygen can deactivate the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] Ensure your solvent and base were thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of inert gas (Ar or N₂).
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a fresh bottle or a trusted source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species might be inhibited.[2] Similarly, CuI should be a white to light tan powder; if it is green or brown, it has likely oxidized and should be replaced.
-
Reagent Purity: Ensure your amine base and solvent are anhydrous. Water can interfere with the catalytic cycle. Impurities in the starting materials can also poison the catalyst.
Q: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[3] This indicates that your palladium catalyst has decomposed and precipitated out of solution.
-
Causality: This is often caused by using too high a reaction temperature, the presence of impurities, or an inappropriate solvent choice. Some anecdotal reports suggest that THF can sometimes promote palladium black formation.[7]
-
Solution: First, try lowering the reaction temperature. If that doesn't work, consider screening other solvents like DMF or 1,4-dioxane. Using more robust phosphine ligands (see below) that create a more stable palladium complex can also prevent this decomposition.
Problem 2: Formation of Significant Side Products
Q: My main side product is a dimer of my alkyne. How do I stop this Glaser homocoupling?
Glaser coupling is a classic side reaction in Sonogashira couplings and is directly promoted by the copper co-catalyst in the presence of oxygen.[2][4][8]
-
Causality: The copper acetylide intermediate, which is key to the Sonogashira cycle, can undergo oxidative dimerization if oxygen is present.
-
Solutions:
-
Improve Degassing: The most immediate solution is to be more rigorous with your inert atmosphere technique.
-
Go Copper-Free: For sensitive substrates, a copper-free Sonogashira is an excellent alternative.[9][10] This variation avoids the Glaser coupling pathway entirely. However, copper-free conditions often require higher temperatures, stronger bases (e.g., Cs₂CO₃), or more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[1]
-
A Troubleshooting Workflow for Sonogashira Reactions
A decision tree for troubleshooting common Sonogashira coupling issues.
Problem 3: Advanced Optimization
Q: How do I choose a better ligand if the standard PPh₃ is not effective?
Ligand choice is one of the most powerful variables for optimization. The ideal ligand enhances catalyst stability and accelerates the rate-limiting step of the catalytic cycle. For an electron-deficient substrate like a pyridine derivative, this is particularly important.
-
Principle: The oxidative addition step is generally promoted by electron-rich ligands, which make the palladium center more nucleophilic.[1][6] The reductive elimination step is often accelerated by sterically bulky ligands.[6]
-
Recommendations: If PPh₃ is insufficient, consider moving to more specialized ligands. A study by Plenio and co-workers provides an excellent guide, showing that the steric bulk of the phosphine ligand should be considered in relation to the steric bulk of the alkyne.[5][6]
-
For less hindered alkynes: Try bulky, electron-rich trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃).
-
For more hindered systems: Buchwald-type biaryl phosphine ligands like XPhos or SPhos can be highly effective, as they are both bulky and electron-rich, promoting high catalytic activity.[9]
-
The Sonogashira Catalytic Cycle
The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 4-Chloro-3-iodopyridine
Welcome to the technical support center for the regioselective functionalization of 4-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
"My reaction is yielding a mixture of C-3 (iodo-substituted) and C-4 (chloro-substituted) functionalized products. How can I enhance selectivity for the C-3 position?"
This is a common challenge stemming from the fundamental principles of palladium-catalyzed cross-coupling reactions. The selectivity is primarily dictated by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
Root Cause Analysis:
The C-I bond is inherently more reactive than the C-Cl bond towards oxidative addition. This is due to its lower bond dissociation energy.[1] Consequently, reactions at the C-3 position are generally favored. However, under forcing conditions (e.g., high temperatures, prolonged reaction times) or with highly active catalyst systems, competitive reaction at the C-4 position can occur.
Solutions & Optimization Strategies:
-
Temperature Control is Critical:
-
Action: Begin your reaction at room temperature and monitor its progress.[2] If the reaction is sluggish, gradually increase the temperature. High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Causality: By maintaining the lowest effective temperature, you exploit the kinetic difference in reactivity between the C-I and C-Cl bonds, favoring the pathway with the lower activation energy (C-I cleavage).
-
-
Judicious Choice of Catalyst and Ligand:
-
Action: For Suzuki couplings, a common starting point is a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃.[3] For Sonogashira couplings, a Pd(PPh₃)₂Cl₂/CuI system is standard.[4]
-
Causality: Less reactive catalyst systems can exhibit higher selectivity. Highly active, electron-rich, and bulky ligands might accelerate the reaction to a point where the selectivity between the two halogen sites diminishes.
-
-
Reaction Time:
-
Action: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the C-4 coupled product.
-
Causality: Extended reaction times, especially at elevated temperatures, can lead to the slow but steady formation of the undesired isomer.
-
Problem 2: Significant Formation of Dehalogenated Byproduct
"I am observing a significant amount of 4-chloropyridine in my reaction mixture after a metal-halogen exchange attempt."
This issue often arises during attempts to generate an organometallic intermediate at the C-3 position via metal-halogen exchange, a crucial step for subsequent reaction with an electrophile.
Root Cause Analysis:
Metal-halogen exchange, typically with organolithium reagents like n-BuLi or t-BuLi, is a rapid and reversible process.[5] The resulting 3-pyridyl lithium species can be unstable and may be protonated by trace amounts of water or other proton sources in the reaction mixture, leading to the deiodinated byproduct.
Solutions & Optimization Strategies:
-
Strictly Anhydrous and Inert Conditions:
-
Action: Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Causality: Eliminating proton sources is paramount to preserving the organometallic intermediate long enough for it to react with the desired electrophile.
-
-
Low-Temperature Protocol:
-
Action: Conduct the metal-halogen exchange at very low temperatures, typically -78 °C or even -100 °C.[6]
-
Causality: The stability of the organolithium intermediate is significantly enhanced at lower temperatures, suppressing protonation and other side reactions.
-
-
Choice of Organolithium Reagent:
-
Action: Using two equivalents of t-BuLi can sometimes offer better results.
-
Causality: The second equivalent of t-BuLi reacts with the t-butyl iodide byproduct of the exchange, driving the equilibrium towards the desired 3-lithiated pyridine and rendering the overall process irreversible.[6]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental chemistry of this compound.
Q1: Why is the C-I bond more reactive than the C-Cl bond in cross-coupling reactions?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. This is primarily due to the bond dissociation energies. The C-I bond is weaker and more easily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][7]
Q2: What are the best general starting conditions for a selective Suzuki coupling at the C-3 position?
A2: A robust starting point for a selective Suzuki coupling at the C-3 position would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Base: An aqueous solution of Na₂CO₃ (2 M, 2-3 equivalents) or K₂CO₃.[3]
-
Solvent: A biphasic system like Toluene/Water or Dioxane/Water.
-
Temperature: Start at room temperature and gently heat to 80-90 °C if necessary.[7]
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: Can I perform a Buchwald-Hartwig amination selectively at the C-3 position?
A3: Yes, selective Buchwald-Hartwig amination at the C-3 position is achievable.[8] Similar to other cross-coupling reactions, the selectivity is governed by the higher reactivity of the C-I bond.[9] Utilizing milder reaction conditions and carefully choosing the palladium catalyst and ligand system are key to preventing reaction at the C-4 position.[10]
Q4: Is it possible to functionalize the C-4 position while leaving the C-3 iodo group intact?
A4: While challenging, it is possible under specific conditions. One strategy involves a metal-halogen exchange at the C-3 position to form a temporary protecting group, such as a boronic ester. Then, a more forcing cross-coupling reaction can be performed at the C-4 position. Another approach could involve a nucleophilic aromatic substitution (SNAr) reaction at the C-4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen. However, this often requires harsh conditions and may not be compatible with all substrates.
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Regioselective Cross-Coupling at C-3
| Reaction Type | Palladium Precursor (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | - | K₃PO₄ (2) | Toluene/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N (3) | THF/DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (4.5) | - | NaOtBu (1.5) | Toluene | 80-110 |
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-3
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Process
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Diagram 2: Competing Reaction Pathways
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-3-iodopyridine Cross-Coupling Reactions
A Guide to Preventing Catalyst Deactivation and Ensuring Reaction Success
Welcome to the technical support center for cross-coupling reactions involving 4-chloro-3-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guidance to help you overcome common challenges, with a specific focus on preventing catalyst deactivation.
The unique structure of this compound, with two different halogen atoms, offers selective reactivity. The carbon-iodine bond is significantly weaker and thus more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position. However, the pyridine nitrogen can coordinate to the palladium catalyst, and various reaction parameters can lead to catalyst deactivation, resulting in low yields and incomplete reactions. This guide will provide in-depth solutions to these issues.
Troubleshooting Guide: Catalyst Deactivation and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My reaction is sluggish or has stalled, and I'm observing a black precipitate (Palladium Black).
Question: What is causing the formation of palladium black, and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation. It occurs when the active, soluble Pd(0) catalyst species agglomerate into larger, inactive palladium nanoparticles.[1] This is a frequent issue in many cross-coupling reactions, including those with this compound.
Root Causes and Solutions:
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent decomposition.[2]
-
Protocol: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
-
Inadequate Ligand Stabilization: The ligand's primary role is to stabilize the Pd(0) center and prevent aggregation.
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[2]
-
Protocol: While some reactions require heating, it's crucial to find the optimal temperature. If you observe catalyst precipitation, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to determine the minimum effective temperature.[2]
-
Issue 2: My yield is low, and I'm seeing significant amounts of a homocoupled byproduct.
Question: What leads to the formation of homocoupled products, and how can I minimize this side reaction?
Answer: Homocoupling, such as the formation of biaryl compounds from boronic acids in Suzuki-Miyaura reactions or diyne formation in Sonogashira reactions, is a common side reaction that consumes your starting materials and reduces the yield of the desired product.
Root Causes and Solutions:
-
Oxygen-Mediated Side Reactions: As with catalyst decomposition, the presence of oxygen can promote the homocoupling of organoboron reagents in Suzuki-Miyaura couplings.[4]
-
Protocol: Rigorous exclusion of oxygen through proper degassing and maintaining a positive pressure of an inert gas is the most effective preventative measure.
-
-
Copper Co-catalyst in Sonogashira Reactions: In Sonogashira couplings, the copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative homocoupling of the alkyne (Glaser coupling).
-
Protocol:
-
Minimize Copper: Use the lowest effective concentration of the copper co-catalyst (typically 1-5 mol%).
-
Slow Addition: Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These methods are well-established and can completely eliminate this side reaction.[5]
-
-
Issue 3: I'm observing protodeiodination of my starting material.
Question: What is causing the iodine atom to be replaced by a hydrogen atom, and how can I prevent this?
Answer: Protodeiodination is a side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom from a proton source in the reaction mixture. This leads to the formation of 4-chloropyridine, an undesired byproduct.
Root Causes and Solutions:
-
Presence of Water: Trace amounts of water or other protic impurities in the solvents or reagents are the primary culprits for protodeiodination.[4]
-
Protocol: Use anhydrous solvents and ensure all solid reagents are thoroughly dried before use. Glassware should be oven-dried or flame-dried under vacuum immediately before setting up the reaction.
-
-
Inappropriate Base: Some bases can either contain water or promote side reactions that generate proton sources.
-
Protocol: For Suzuki-Miyaura reactions, consider using bases like K₃PO₄ or Cs₂CO₃, which are less prone to causing protodeiodination compared to hydroxide bases.[6] Ensure the base is of high purity and handled under anhydrous conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for Suzuki-Miyaura coupling with this compound?
A1: For the Suzuki-Miyaura coupling of this compound, a common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[7] Alternatively, you can generate the active catalyst in situ using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with an excess of a phosphine ligand. For more challenging couplings, or to improve catalyst stability, consider using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]
Q2: Can I perform a Heck reaction with this compound, and what conditions should I use?
A2: Yes, the Heck reaction is a viable method for the functionalization of this compound, typically at the more reactive iodo-position. A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃. A base, such as triethylamine (Et₃N), is also required. These reactions are often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures.[8]
Q3: What is the best approach for a Buchwald-Hartwig amination with this compound?
A3: For Buchwald-Hartwig amination, the choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or ferrocene-based ligands are generally required, especially if you were targeting the less reactive chloro-position.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[6] The reaction is usually performed in an anhydrous, aprotic solvent like toluene or 1,4-dioxane at temperatures ranging from 80-110 °C.[6]
Q4: How can I ensure the purity of my this compound starting material?
A4: The purity of your starting material is crucial, as impurities can poison the catalyst.[2] If you suspect impurities, you can purify the this compound by recrystallization or column chromatography. It is also important to ensure that the material is dry before use.
Q5: What is the role of the base in these cross-coupling reactions, and how does it affect the catalyst?
A5: The base plays multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, it is required for the transmetalation step. In Heck reactions, it acts as a scavenger for the hydrogen halide produced. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base can also influence catalyst stability. Very strong bases can sometimes promote ligand degradation or other side reactions. It is important to choose a base that is strong enough to facilitate the desired reaction but not so strong that it leads to catalyst deactivation or unwanted side reactions.
Data and Protocols
Table 1: Recommended Catalyst Systems and Conditions for Cross-Coupling Reactions of this compound
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-100 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 60 |
| Heck | Pd(OAc)₂ (1-3 mol%) | P(o-tolyl)₃ or PPh₃ | Et₃N | DMF or NMP | 100-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | RuPhos or Xantphos | NaOtBu | Toluene or Dioxane | 80-110 |
Note: These are general starting conditions and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio). Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Catalyst Deactivation Pathways and Prevention
Diagram 1: Common Palladium Catalyst Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 4-Chloro-3-iodopyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 4-chloro-3-iodopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the unique steric and electronic properties of this substrate. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you navigate the complexities of your reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in standard palladium-catalyzed cross-coupling reactions, and why?
A: The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This selectivity is governed by the difference in bond dissociation energies (BDE). The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[1] This inherent reactivity difference allows for selective functionalization at the C3 position while leaving the C4-chloro group intact for subsequent transformations.
Q2: How does the pyridine nitrogen atom influence cross-coupling reactions with this substrate?
A: The lone pair of electrons on the pyridine nitrogen poses a significant challenge. It can coordinate to the palladium catalyst, forming inactive or less active catalyst species.[2] This coordination can inhibit the catalytic cycle and lead to low reaction yields.[2][3] The choice of ligand is therefore critical; bulky, electron-rich ligands are required to shield the palladium center from the pyridine nitrogen, thereby preserving its catalytic activity.[2][3]
Q3: What are the primary challenges associated with the steric hindrance of the 3,4-disubstituted pyridine ring?
A: The substituents at the C3 (iodo) and C4 (chloro) positions, especially when coupled with a bulky nucleophile or coupling partner, create a sterically congested environment around the reactive center. This steric hindrance can impede key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or reductive elimination in all cross-coupling reactions.[3] Overcoming this requires careful optimization of the catalyst system (ligand), base, and temperature to facilitate the approach of the coupling partners and the final bond formation.[3][4]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of an arylboronic acid at the C3 position of this compound is resulting in low conversion or no product. What are the most likely causes and solutions?
A: Low or no conversion in this reaction is a common problem that can typically be traced back to one of four areas: the catalyst system, the reaction conditions, reagent quality, or catalyst inhibition.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The steric bulk around the C3 position and the inhibitory effect of the pyridine nitrogen necessitate a more robust catalyst system.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands form highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and resist coordination by the pyridine nitrogen.[2] Start with a higher catalyst loading (e.g., 2-5 mol%) and a ligand-to-palladium ratio of 2:1.[2]
-
-
Optimize the Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the starting material.
-
Solution: Screen a variety of bases. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, anhydrous conditions with a stronger base like K₃PO₄ can be more effective for hindered substrates and can minimize protodeboronation.[3] Ensure your solvent (e.g., Toluene, Dioxane, DMF) is anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[5]
-
-
Check for Protodeboronation: A frequent side reaction is the cleavage of the C-B bond of your boronic acid, especially in the presence of water and a strong base.[2][3]
-
Solution: Use anhydrous conditions and consider a milder base if protodeboronation is severe. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable.
-
-
Adjust the Temperature: Excessively high temperatures can lead to catalyst decomposition (formation of palladium black), while temperatures that are too low may not provide enough energy to overcome the activation barrier for the sterically demanding coupling.[2]
-
Solution: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase it if the reaction does not proceed. Monitor the reaction mixture for the formation of a black precipitate, which indicates catalyst death.[2]
-
Data Summary: Effect of Ligand and Base on a Model Suzuki Coupling
Reaction: this compound + Phenylboronic Acid
| Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 85 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 92 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
Note: Yields are representative and will vary based on specific substrates and precise conditions.
Sonogashira Coupling
Q: I am attempting a Sonogashira coupling at the C3 position and observe significant formation of a homocoupled alkyne dimer (Glaser coupling). How can I suppress this side reaction?
A: Glaser-Hay homocoupling is the most common side reaction in copper-cocatalyzed Sonogashira reactions and is primarily promoted by the presence of oxygen.[6]
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is the primary culprit behind Glaser coupling.
-
Minimize or Eliminate the Copper Co-catalyst: While CuI is a standard co-catalyst, it is a key promoter of homocoupling.
-
Solution: First, try reducing the loading of CuI (e.g., to 1-2 mol%). If homocoupling persists, switch to a copper-free Sonogashira protocol.[6] Many modern methods utilize specific ligands that facilitate the catalytic cycle without the need for copper.
-
-
Control Reagent Addition: A high concentration of the alkyne can favor the bimolecular homocoupling pathway.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[6]
-
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a secondary amine is failing. What adjustments should I make?
A: Coupling secondary amines, especially bulky ones, to this sterically hindered substrate is challenging and requires a highly active catalyst system and carefully chosen base.[7]
Troubleshooting Steps:
-
Select an Appropriate Ligand: The steric hindrance of both the substrate and a secondary amine requires a ligand that promotes a very fast rate of reductive elimination.
-
Optimize the Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for these transformations.[5] Avoid weaker bases like carbonates, which are generally insufficient for deprotonating secondary amines in this context.
-
-
Monitor for Catalyst Decomposition: As with other couplings, catalyst deactivation is a risk.
-
Solution: Ensure an inert atmosphere and anhydrous solvent. If the reaction stalls, indicated by a color change to black, it may be due to catalyst decomposition.[2] Consider using a more stable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for air stability and rapid generation of the active Pd(0) species.
-
Visualized Workflows & Protocols
General Troubleshooting Workflow for Low-Yield Reactions
This decision tree provides a systematic approach to diagnosing and solving common issues in cross-coupling reactions with this compound derivatives.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Disclaimer: These protocols are general starting points. Optimization for specific substrates is highly recommended. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid to the C3 position.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of Glaser homocoupling.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and triethylamine (Et₃N, 3.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (to make a ~0.2 M solution). Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove baseline impurities. Concentrate the filtrate and purify further by flash column chromatography if necessary.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for coupling a secondary amine at the C3 position.
-
Setup: To an oven-dried Schlenk flask under argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and anhydrous, degassed toluene (to make a ~0.2 M solution).
-
Reaction: Seal the flask and heat to 110 °C with vigorous stirring. Monitor the reaction for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Steric Hindrance
The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the steps most affected by the steric bulk of the 3,4-disubstituted pyridine substrate.
Caption: Key steps in the Suzuki cycle impacted by steric hindrance.
By understanding the underlying principles and systematically troubleshooting, researchers can successfully navigate the challenges posed by sterically hindered this compound derivatives to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. oiccpress.com [oiccpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Best practices for handling and storing 4-Chloro-3-iodopyridine safely
Technical Support Center: 4-Chloro-3-iodopyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the safe handling, storage, and troubleshooting of this compound. As a halogenated pyridine derivative, this compound possesses specific hazards that necessitate rigorous adherence to safety protocols. The following question-and-answer format is designed to address common queries and potential issues encountered during experimental work, ensuring both personnel safety and experimental integrity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, hazards, and routine procedures for this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound is a solid, substituted pyridine compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both chlorine and iodine atoms, makes it a versatile intermediate.[1] However, this reactivity also contributes to its hazardous properties.
The primary hazards, as identified by the Globally Harmonized System (GHS), are significant. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause serious skin and eye irritation, with some classifications indicating a risk of serious eye damage.[2][3] Therefore, treating this compound with the utmost care is critical.
Table 1: Key Properties and Hazard Summary for this compound
| Property | Value | Source |
| CAS Number | 89167-34-0 | [4] |
| Molecular Formula | C₅H₃ClIN | |
| Molecular Weight | 239.44 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 71-81 °C | |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [2][3] |
| H315 (Causes skin irritation) | [2][3] | |
| H318/H319 (Causes serious eye damage/irritation) | [2][3] | |
| H400 (Very toxic to aquatic life) |
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A multi-layered approach to PPE is essential to prevent exposure via all potential routes (skin, eyes, inhalation).[6] The causality behind each piece of equipment is rooted in mitigating the specific hazards of the compound.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[7][8] Latex gloves offer poor protection against many organic solvents and should be avoided.[9] Always check the manufacturer's glove compatibility chart for breakthrough times.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[9] Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[10][11]
Caption: PPE selection workflow for handling this compound.
Q3: What are the best practices for storing this compound?
A3: Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions. The core principles are isolation, containment, and environmental control.
-
Container: Store the compound in its original, tightly sealed container.[8][10][12] This prevents contamination and potential reaction with atmospheric moisture.[1]
-
Location: The storage area must be cool, dry, and well-ventilated.[1][7][8][10] Store away from direct sunlight and heat sources.[10]
-
Incompatibility: Segregate this compound from incompatible materials. The primary incompatibilities are strong oxidizing agents and strong acids.[1][3] Storing these chemicals together can lead to vigorous or explosive reactions.
-
Security: Store in a secured area, such as a locked cabinet, accessible only to authorized personnel.[10]
Q4: How should I properly dispose of waste containing this compound?
A4: this compound and any materials contaminated with it are considered hazardous waste.[13] Improper disposal can harm the environment and violate regulations.[3][13]
-
Waste Segregation: Collect all waste (unused solid, contaminated labware, gloves, absorbent materials) in a dedicated, clearly labeled hazardous waste container.[13] Do not mix with incompatible waste streams.[13]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[13]
-
Disposal Route: Never dispose of this chemical down the drain or in regular trash.[7][13] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13] The typical method for pyridine compounds is high-temperature incineration.[13]
Troubleshooting Guide
This section provides step-by-step solutions for specific problems that may arise during experiments.
Q5: I've spilled a small amount of this compound powder on the lab bench inside the fume hood. What is the correct cleanup procedure?
A5: For a small spill that you are trained to handle, a prompt and systematic response is key to preventing wider contamination and exposure.[10]
Step-by-Step Spill Cleanup Protocol (Small Spill):
-
Alert & Secure: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the proper height.
-
Don PPE: If not already wearing it, don the full mandatory PPE as described in Q2, including double-layered nitrile gloves, a lab coat, and safety goggles.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[7][13][14] Avoid raising dust. Do not use combustible materials like paper towels to absorb the bulk of the chemical.
-
Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.[13][14] Use non-sparking tools if a solvent is present.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[13]
-
Dispose: All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste and must be placed in the sealed waste container.[13]
-
Report: Report the incident to your lab supervisor or EHS department, as per your institution's policy.
Caption: Decision tree for responding to a this compound spill.
Q6: What are the signs of accidental exposure, and what first aid measures should be taken?
A6: Recognizing the symptoms of exposure is the first step to taking appropriate action. Immediate and correct first aid can significantly reduce the severity of the health effects.[7]
-
Inhalation: May cause respiratory tract irritation, coughing, or a feeling of tightness in the chest.[3]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, or a burning sensation.[3]
-
Eye Contact: Causes serious eye irritation or damage, resulting in redness, pain, and watering.[3]
-
Ingestion: Harmful if swallowed. May cause soreness and redness of the mouth and throat.[3]
In all cases of exposure, it is critical to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Q7: I've noticed the solid this compound in my bottle has developed a yellowish tint over time. Is it still safe and effective to use?
A7: The development of a yellow color in pyridine-based compounds upon storage can be an indication of degradation.[18] While slight discoloration may not always impact reactivity for certain applications, it raises concerns about purity and the potential formation of unknown, potentially more hazardous byproducts.
Recommended Actions:
-
Assess Purity: If the experiment is sensitive to impurities (e.g., catalysis, final API synthesis), the material should not be used without re-analysis. Techniques like NMR or LC-MS can determine the purity and identify potential degradants.
-
Consider the Application: For less sensitive, early-stage synthetic steps, a slightly discolored reagent might be acceptable, but this is a risk. It could lead to lower yields or purification difficulties.
-
Prioritize Safety: From a safety perspective, it is best to assume that the degradation products may have different or more pronounced hazards. Handle with even greater caution.
-
When in Doubt, Dispose: If re-analysis is not feasible or if the discoloration is significant, the safest course of action is to dispose of the material as hazardous waste following the protocol in Q4. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.[18]
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 89167-34-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. orgsyn.org [orgsyn.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 4-Chloro-3-iodopyridine and 4-Bromo-3-iodopyridine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the vast array of available building blocks, dihalogenated pyridines offer a powerful platform for iterative functionalization, enabling the precise construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of two such critical intermediates: 4-chloro-3-iodopyridine and 4-bromo-3-iodopyridine . We will dissect their reactivity profiles, explore the mechanistic underpinnings of their selectivity, and provide actionable experimental protocols to guide your synthetic strategy.
The Decisive Factor: Understanding the Hierarchy of Halogen Reactivity
The synthetic utility of these molecules hinges on the differential reactivity of their three key reactive sites: the carbon-iodine (C-I) bond at the C3 position, the carbon-halogen (C-Cl or C-Br) bond at the C4 position, and the electrophilic nature of the pyridine ring itself.
Palladium-Catalyzed Cross-Coupling: The Dominance of the C-I Bond
In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the reactivity of the carbon-halogen bond is paramount. This reactivity is inversely proportional to the bond dissociation energy (BDE). The established trend for aryl halides is:
C-I < C-Br < C-Cl [1][2][3][4][5]
The carbon-iodine bond is significantly weaker and more polarizable than both the carbon-bromine and carbon-chlorine bonds.[2][4] This makes it far more susceptible to the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1][6] Consequently, for both this compound and 4-bromo-3-iodopyridine, palladium-catalyzed transformations will occur with overwhelming selectivity at the C3-Iodo position .
While the primary site of reaction is identical, a subtle difference in reaction rate can be anticipated. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in the 4-chloro analogue.[7] This slight increase in the electrophilicity of the C-I bond in this compound may lead to a marginally faster rate of oxidative addition compared to the 4-bromo counterpart in some catalytic systems.[7] However, for most practical applications, this difference is minor, and both substrates are excellent partners for selective C3 functionalization.
Nucleophilic Aromatic Substitution (SNAr): The Battle at the C4 Position
Nucleophilic aromatic substitution (SNAr) presents a different reactivity landscape. Here, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[8][9] The pyridine nitrogen powerfully activates the C2 and C4 positions towards nucleophilic attack by stabilizing the anionic intermediate through resonance.[10][11]
For both substrates, the C4 position is the most probable site for SNAr. The key differentiators are the electrophilicity of the ring and the leaving group ability of the C4 halogen.
-
Electrophilicity: The more electron-withdrawing chlorine atom makes the C4 position of this compound slightly more electrophilic and thus more susceptible to the initial nucleophilic attack.
-
Leaving Group Ability: The ability of the halide to depart in the elimination step is crucial. In SNAr, leaving group ability generally follows the trend: I > Br > Cl.
In this contest, the superior leaving group ability of bromide typically outweighs the enhanced electrophilicity conferred by chloride. Therefore, 4-bromo-3-iodopyridine is expected to be the more reactive substrate in SNAr reactions at the C4 position .
Data Presentation: Comparative Performance in Key Reactions
The following tables summarize the expected reactivity and typical yields for the selective functionalization of these two building blocks. The data is synthesized from established chemical principles and analogous systems reported in the literature.
Table 1: Selective C3 Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Product | Expected Yield (%) | Key Observation |
|---|---|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-3-phenylpyridine | >90 | Highly selective coupling at the C-I bond.[12] |
| 4-Bromo-3-iodopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-3-phenylpyridine | >90 | Highly selective coupling at the C-I bond.[12] |
Table 2: Selective C3 Sonogashira Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Product | Expected Yield (%) | Key Observation |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Chloro-3-(phenylethynyl)pyridine | ~90 | Excellent regioselectivity for the C-I position.[13] |
| 4-Bromo-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-3-(phenylethynyl)pyridine | ~90 | Excellent regioselectivity for the C-I position.[12][13] |
Table 3: Selective C4 Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Typical Conditions | Product | Expected Reactivity | Key Observation |
|---|---|---|---|---|---|
| This compound | Morpholine | DMSO, K₂CO₃, 120 °C | 4-(3-Iodopyridin-4-yl)morpholine | Moderate | Slower reaction due to poorer leaving group ability of chloride. |
| 4-Bromo-3-iodopyridine | Morpholine | DMSO, K₂CO₃, 100 °C | 4-(3-Iodopyridin-4-yl)morpholine | High | Faster reaction due to superior leaving group ability of bromide. |
Visualizing the Mechanisms
To further clarify these reactivity principles, the following diagrams illustrate the key mechanistic pathways.
Caption: Catalytic cycle for Suzuki-Miyaura coupling, highlighting the selective oxidative addition at the C-I bond.
Caption: General mechanism for SNAr at the C4 position, proceeding via a Meisenheimer intermediate.
Experimental Protocols
The following protocols serve as validated starting points for the selective functionalization of these substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is adapted for high-yield coupling at the C-I bond, leaving the C4-halogen intact.[14][15]
Materials:
-
4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add the 4-halo-3-iodopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
This protocol is optimized for the selective formation of a C(sp²)-C(sp) bond at the C3 position.[13][16][17]
Materials:
-
4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
Procedure:
-
To a dry Schlenk flask, add the 4-halo-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine (or other amine base/solvent).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution at the C4-Position
This general protocol outlines the substitution of the C4-halogen, where 4-bromo-3-iodopyridine is expected to react more readily.
Materials:
-
4-Halo-3-iodopyridine (1.0 equiv) (where Halo = Cl or Br)
-
Amine nucleophile (e.g., morpholine) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vessel, combine the 4-halo-3-iodopyridine, amine nucleophile, and base.
-
Add the polar aprotic solvent (DMSO or DMF).
-
Heat the reaction mixture with stirring to 100-140 °C. (Note: A lower temperature may be sufficient for the more reactive 4-bromo substrate).
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 4-bromo-3-iodopyridine is not merely one of availability but a strategic decision in the design of a synthetic route.
-
For selective C3 functionalization via palladium-catalyzed cross-coupling, both reagents are superb choices. They offer a reliable handle for introducing aryl, heteroaryl, alkynyl, and amino moieties with exceptional regioselectivity. The choice can often be dictated by cost and commercial availability, with the understanding that the 4-chloro analogue might offer a slight rate enhancement in certain systems.
-
For subsequent functionalization at the C4 position via SNAr, 4-bromo-3-iodopyridine is the superior substrate. Its enhanced reactivity, driven by the better leaving group ability of bromide, allows for milder reaction conditions and potentially higher yields.
This differential reactivity profile empowers chemists to perform sequential, site-selective modifications. A common and powerful strategy involves an initial palladium-catalyzed coupling at the C3-iodo position, followed by a nucleophilic aromatic substitution at the C4-bromo or C4-chloro site, providing a modular and efficient pathway to highly decorated pyridine cores essential for modern drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Orthogonal Reactivity of Halogens in Di- and Tri-substituted Halopyridines
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, poly-substituted pyridines represent a class of privileged scaffolds. Their utility is profoundly enhanced by the ability to perform selective, sequential functionalization of carbon-halogen bonds. This guide offers an in-depth comparison of the orthogonal reactivity of halogens (I, Br, Cl) in di- and tri-substituted halopyridines, focusing on the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr). By elucidating the principles that govern this selectivity and providing actionable experimental protocols, this document serves as a practical resource for the rational design of complex pyridine-containing molecules.
The Principles of Halogen Reactivity on the Pyridine Core
The selective functionalization of a polyhalogenated pyridine hinges on the distinct reactivity of each C-X bond. This reactivity is governed by a confluence of factors, primarily the nature of the halogen, its position on the pyridine ring, and the electronic and steric environment created by other substituents and the reaction conditions.
The Halogen Hierarchy in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is inversely related to the C-X bond dissociation energy. This establishes a clear and predictable reactivity hierarchy:
C–I > C–Br >> C–Cl
This intrinsic difference is the cornerstone of orthogonal synthesis using mixed halopyridines. For instance, in a bromoiodopyridine, the C-I bond can be selectively functionalized under mild conditions while leaving the C-Br bond intact for a subsequent, more forcing reaction.[1][2]
The Influence of Position: Electronic and Steric Effects
The pyridine ring is electron-deficient, a property that is amplified by the presence of electronegative halogen substituents. The position of the halogen significantly impacts its reactivity:
-
Positions α and γ to Nitrogen (C2, C4, C6): These positions are the most electron-deficient due to the inductive effect and resonance delocalization of the nitrogen lone pair.[3] Consequently, they are the most reactive sites for oxidative addition in palladium-catalyzed couplings.[4] Generally, the reactivity order is C4(6) > C2.[5]
-
Positions β to Nitrogen (C3, C5): These positions are less electron-deficient and, therefore, less reactive in cross-coupling reactions.[4]
Nucleophilic Aromatic Substitution (SNAr): An Inverted Reactivity Paradigm
In contrast to palladium-catalyzed reactions, the reactivity order for SNAr is inverted. This reaction proceeds via a two-step addition-elimination mechanism, where the first step, the nucleophilic attack, is typically rate-determining. The stability of the resulting Meisenheimer intermediate is key. More electronegative halogens are better able to stabilize the negative charge through induction, leading to the following reactivity trend:
C–F > C–Cl > C–Br > C–I
This opposing selectivity provides a powerful complementary strategy for the sequential functionalization of halopyridines. For instance, in a dichloropyridine, one chlorine might be substituted via an SNAr reaction, while the other is amenable to a subsequent cross-coupling reaction.[6]
The Decisive Role of Ligands and Reaction Conditions
While the intrinsic reactivity of C-X bonds provides a general roadmap, the choice of palladium catalyst, and particularly the phosphine or N-heterocyclic carbene (NHC) ligand, can profoundly influence and even override these inherent preferences.[7]
-
Sterically Hindered Ligands: Bulky ligands (e.g., QPhos, PtBu3, IPr) can favor reaction at less sterically hindered positions or invert conventional selectivity. For example, in 2,4-dichloropyridine, while standard catalysts favor reaction at the C2 position, bulky NHC ligands can promote highly selective coupling at the C4 position.[6][8]
-
Electron-Rich Ligands: Electron-rich ligands can enhance the rate of oxidative addition, which can be crucial for activating less reactive C-Cl bonds.
The interplay of these factors allows for a remarkable degree of control over the site of reaction, enabling the synthesis of specific isomers that would otherwise be inaccessible.
Comparative Reactivity Data
The following tables summarize experimental data for the selective functionalization of various di- and tri-substituted halopyridines, illustrating the principles discussed above.
Table 1: Selective Suzuki-Miyaura Coupling of Dihalopyridines
| Substrate | Position of Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference(s) |
| 2-Bromo-4-iodopyridine | C4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | ~90 | >98:2 (C4:C2) | [2] |
| 2,4-Dichloropyridine | C2 | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | >95 | Exclusive C2 | [6] |
| 2,4-Dichloropyridine | C4 | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane | 100 | 70-85 | up to 10.4:1 (C4:C2) | [8] |
| 2,4-Dichloropyridine | C4 | PdCl₂ (ligand-free) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | High | >99:1 (C4:C2) | [8] |
| 2,6-Dibromopyridine | C2 (mono-arylation) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 | High for mono-arylation | [9] |
| 2,5-Dibromo-3-hexylthiophene* | C2 & C5 (di-arylation) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 75-90 | Di-substituted | [10] |
*Thiophene shown as an analogous heteroaromatic system.
Table 2: Selective Buchwald-Hartwig Amination of Dihalopyridines
| Substrate | Position of Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference(s) |
| 2,4-Dichloropyridine | C2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 80-95 | High for C2 | [11] |
| 5-Bromo-2-chloropyridine | C2 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | ~70 | Favors C2-Cl amination | [8] |
| 5-Bromo-2-chloropyridine | C5 | Pd(OAc)₂ / Bulky Ligand | NaOtBu | Toluene | 80 | ~80 | Favors C5-Br amination | [8] |
| 2,6-Dihalopyridines (I, Br, Cl) | C2 (mono-amination) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | Mono-aminated product | [11] |
Table 3: Selective Sonogashira Coupling of Polyhalopyridines
| Substrate | Position of Reaction | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference(s) |
| 2-Bromo-4-iodopyridine | C4 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | 85-95 | Exclusive C4 | [1] |
| 3,5-Dibromo-2,6-dichloropyridine | C3 (mono-alkynylation) | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | RT | ~70 | Mono-alkynylation at C3 | [12][13] |
| 3,5-Dibromo-2,6-dichloropyridine | C3, C5 (di-alkynylation) | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | 60 | ~80 | Di-alkynylation at C3/C5 | [12][13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | C6 | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85-95 | Exclusive C6 | [14] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key selective cross-coupling reactions.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position of 2-Bromo-4-iodopyridine
This protocol leverages the higher reactivity of the C-I bond to achieve selective arylation at the C4 position.[2]
Materials:
-
2-Bromo-4-iodopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol: Ligand-Controlled Selective Buchwald-Hartwig Amination at the C2-Position of 2,4-Dichloropyridine
This protocol demonstrates the conventional selectivity for the C2 position in 2,4-dichloropyridine using a standard catalyst system.
Materials:
-
2,4-Dichloropyridine
-
Aniline or other amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) to a dry Schlenk flask. Add anhydrous toluene and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the catalyst, add 2,4-dichloropyridine (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Protocol: Selective Sonogashira Coupling at Bromine Centers of 3,5-Dibromo-2,6-dichloropyridine
This protocol illustrates the chemoselective coupling at the more reactive C-Br bonds in the presence of less reactive C-Cl bonds.[12][13]
Materials:
-
3,5-Dibromo-2,6-dichloropyridine
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3,5-dibromo-2,6-dichloropyridine (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add the terminal alkyne (2.2-2.5 equiv for di-alkynylation), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and DIPEA (3.0 equiv).
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reactivity and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows in the selective functionalization of halopyridines.
Caption: General reactivity trends for halogens and positions on the pyridine ring.
Caption: A generalized experimental workflow for selective Suzuki-Miyaura coupling.
Conclusion
The orthogonal reactivity of halogens in di- and tri-substituted halopyridines offers a powerful and versatile platform for the synthesis of complex, highly functionalized molecules. A thorough understanding of the interplay between halogen identity, positional electronics, and the modulating effects of ligands and reaction conditions is paramount for achieving the desired regioselectivity. By leveraging the principles and protocols outlined in this guide, researchers can strategically navigate the synthetic landscape of polyhalogenated pyridines, unlocking new avenues for drug discovery and materials science. The provided experimental data and workflows serve as a practical starting point for the development of robust and efficient synthetic routes to novel pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Chloro-3-iodopyridine Reaction Products
Introduction: The Analytical Imperative in Pyridine Chemistry
4-Chloro-3-iodopyridine is a cornerstone heterocyclic building block, prized in medicinal chemistry and materials science for its differentiated reactivity. The presence of two distinct halogen atoms—an iodine and a chlorine on a pyridine ring—allows for selective, stepwise functionalization through various cross-coupling reactions. This strategic potential is central to the synthesis of novel pharmaceuticals and complex organic materials.[1] The iodine atom is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling regioselective carbon-carbon bond formation.[1]
However, the success of these synthetic endeavors hinges on our ability to accurately monitor reaction progress and characterize the resulting product mixture. The reaction may not proceed to completion, or side reactions such as dehalogenation, homocoupling, or substitution at the less reactive chlorine site can occur.[2][3] Therefore, robust analytical methodologies are not merely a quality control step but an integral part of synthetic strategy development.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of products from a model Suzuki-Miyaura reaction of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide researchers in selecting the optimal method for their specific analytical goals.
The Model Reaction: Regioselective Suzuki-Miyaura Coupling
To create a realistic analytical challenge, we will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. The primary objective is the synthesis of 4-chloro-3-phenylpyridine.
Reaction Principle: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound, mediated by a palladium catalyst and a base.[4] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[1][4] The higher reactivity of the C-I bond compared to the C-Cl bond directs the initial coupling to the 3-position of the pyridine ring.
Expected Products & Potential Impurities:
-
Starting Material: this compound
-
Main Product: 4-Chloro-3-phenylpyridine
-
Potential Byproducts:
Experimental Protocol: Synthesis of 4-Chloro-3-phenylpyridine
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by taking aliquots for analysis by TLC, HPLC, or GC-MS.[1]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Part 1: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally well-suited technique for monitoring the progress of coupling reactions involving aromatic compounds.[5] Its primary advantage lies in its ability to analyze samples without the need for volatilization, making it ideal for products that may be less volatile or thermally sensitive.[6] Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the standard for separating the components of this reaction mixture based on their relative hydrophobicity.
Causality in Method Design:
-
Column Choice (C18): A C18 (octadecylsilane) column is selected for its excellent retention and separation of aromatic compounds. The hydrophobicity of the analytes (starting material, product, biphenyl) governs their interaction with the stationary phase.
-
Mobile Phase (Gradient Elution): A gradient of acetonitrile and water is used to effectively separate compounds with a range of polarities. The run starts with a higher water content to retain more polar compounds and gradually increases the acetonitrile concentration to elute the more nonpolar, strongly retained compounds like biphenyl and the main product.[7]
-
Acidic Additive (Formic Acid): Adding a small amount of formic acid to the mobile phase protonates the nitrogen on the pyridine ring. This suppresses silanol interactions on the stationary phase and ensures symmetrical, sharp peaks, which is critical for accurate quantification. It also renders the mobile phase compatible with mass spectrometry detection (LC-MS).[8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Take a small aliquot (~10 µL) from the crude reaction mixture.
-
Quench it in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex thoroughly and filter through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Expected Data Summary: HPLC
The following table outlines the expected elution order and relative retention times. The exact retention times will vary based on the specific system and conditions.
| Compound | Expected Retention Time (t R) | Rationale for Elution Order |
| This compound | Early | The most polar of the key analytes. |
| 4-Chloro-3-phenylpyridine | Mid | Increased hydrophobicity from the phenyl group. |
| Biphenyl | Late | Highly nonpolar, strongly retained by the C18 phase. |
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC analysis of the reaction mixture.
Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for separating and identifying volatile and thermally stable compounds.[6][9] Its major strength is the coupling of high-resolution capillary gas chromatography for separation with mass spectrometry for definitive identification based on a compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern.
Causality in Method Design:
-
Technique Choice: The starting material and expected main product are sufficiently volatile and thermally stable to be suitable for GC analysis. GC offers superior resolving power compared to standard HPLC, allowing for better separation of closely eluting isomers or impurities.
-
Ionization Method (EI): Electron Ionization (EI) at a standard energy of 70 eV is used. This is a "hard" ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for a molecule.[6] These patterns can be compared against spectral libraries (like NIST) for confident identification of known compounds and used for structural elucidation of unknown byproducts.
-
Temperature Program: A temperature ramp is essential. It begins at a low temperature to retain and separate highly volatile components and gradually increases to elute higher-boiling-point compounds like the coupled products and biphenyl.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer with an EI source and a quadrupole mass analyzer.
-
Sample Preparation:
-
Take an aliquot (~50 µL) of the crude organic layer post-workup.
-
Dilute it 1:100 in a volatile solvent such as ethyl acetate or dichloromethane.
-
Ensure the sample is dry (free of water) to prevent damage to the column and MS components.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temp: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 - 450 m/z.
-
Expected Data Summary: GC-MS
This table shows predicted retention order and key mass fragments for identification.
| Compound | Expected Retention Time (t R) | Key Diagnostic Ions (m/z) & Interpretation |
| Biphenyl | Early | 154 [M]⁺, 77 [C₆H₅]⁺ |
| 4-Chloro-3-phenylpyridine | Mid | 189/191 [M]⁺ (Cl isotope pattern), 154 [M-Cl]⁺ |
| This compound | Late | 239/241 [M]⁺ (Cl isotope pattern), 204 [M-Cl]⁺, 112 [M-I]⁺ |
Note: The elution order in GC is primarily based on boiling point. This compound, being heavier and having stronger intermolecular forces, is expected to have a higher boiling point and thus a longer retention time than the product.
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis of the reaction mixture.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is universally "better," but which is the most fit-for-purpose tool for the analytical question at hand.
| Feature | HPLC with UV Detection | GC-MS with EI Source |
| Principle | Separation by polarity/hydrophobicity in a liquid phase. | Separation by boiling point/volatility in a gas phase. |
| Analytes | Excellent for a wide range of polarities; ideal for non-volatile or thermally labile compounds.[6] | Restricted to volatile and thermally stable compounds.[6] |
| Identification | Based on retention time comparison with standards. DAD provides UV spectra but is not definitive for structure. | Definitive identification via mass-to-charge ratio and unique, library-matchable fragmentation patterns.[10] |
| Resolution | Good, but generally lower than capillary GC. | Excellent, capable of separating very similar compounds and isomers. |
| Quantification | Straightforward and robust using peak area and external/internal standards.[11] | Reliable, but can be affected by ionization efficiency differences between compounds. |
| Speed | Moderate (typically 15-30 min run times). | Similar run times, but sample preparation can be faster. |
| Key Advantage | Robust Quantification & Versatility: Ideal for routine purity checks and monitoring reaction kinetics without extensive method development. | Definitive Identification: Unmatched for identifying unknown byproducts and confirming product structure. |
| Key Limitation | Ambiguous Identification: Cannot definitively identify unknown peaks without a mass spectrometer detector (LC-MS). | Analyte Restriction: Useless for compounds that cannot be volatilized without decomposition. |
Conclusion and Recommendation
For the comprehensive analysis of a this compound reaction, a dual-pronged approach leveraging both HPLC and GC-MS provides the most complete picture.
-
HPLC is the superior tool for routine, high-throughput analysis. It is perfect for quickly assessing reaction conversion and product purity (% area) during optimization studies. Its robustness and applicability to a wide range of potential products, including larger, less volatile structures from different coupling partners, make it an indispensable workhorse.
-
GC-MS is the definitive tool for structural confirmation and byproduct identification. When a reaction yields unexpected results or for the final, in-depth characterization of a product mixture, GC-MS provides the high-resolution separation and detailed mass spectral data needed to confidently identify components. The information gleaned from fragmentation patterns is invaluable for diagnosing side reactions and understanding the reaction mechanism.
In an ideal workflow, a researcher would use HPLC to monitor the reaction's progress. Once the reaction is deemed complete, a final GC-MS analysis would be performed on the worked-up product to confirm the identity of the main product and definitively identify any co-eluting impurities or byproducts. This synergistic use of both techniques ensures both the efficiency of process development and the unimpeachable integrity of the final results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. proprogressio.hu [proprogressio.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. apps.dtic.mil [apps.dtic.mil]
The Pivotal Role of Substitution in 4-Chloro-3-iodopyridine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-chloro-3-iodopyridine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data from related studies, this document serves as a critical resource for optimizing lead compounds and designing next-generation therapeutics.
The this compound core is a privileged scaffold due to the distinct reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a variety of functional groups. The iodine atom at the 3-position offers opportunities for further modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space. This dual functionality makes the this compound scaffold a versatile starting point for the synthesis of compound libraries aimed at a range of biological targets.[1][2]
Comparative Analysis of Analog Activity: Unraveling the SAR
While direct, comprehensive SAR studies on a single, large library of this compound analogs are not extensively published, we can infer critical SAR principles from closely related structures, such as 4-anilinoquinolines and pyrido[2,3-d]pyrimidines, which are well-documented as kinase inhibitors.[3][4] The primary biological target for many of these compounds is the ATP-binding site of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[5][6]
The Significance of the 4-Position Substituent
The substituent at the 4-position, typically introduced by displacing the chloro group, plays a crucial role in determining the potency and selectivity of the analogs. In the context of kinase inhibition, a substituted aniline ring is a common and effective choice, forming key hydrogen bond interactions with the hinge region of the kinase domain.[7]
| Analog Type | R Group (on aniline) | Key SAR Observations | Inferred Impact on this compound Analogs |
| 4-Anilino Analogs | Small, lipophilic meta substituents (e.g., -CH3, -Cl) | Often enhance potency.[7] | Substitution at the meta position of the aniline ring is likely to be favorable for activity. |
| para-substituents with electron-withdrawing groups | Can lead to higher antimicrobial activity in some heterocyclic systems.[5] | May not be optimal for kinase inhibition, but could be explored for other biological targets. | |
| Bulky groups | Generally decrease activity due to steric hindrance in the ATP binding pocket.[1] | Large substituents on the aniline are likely to be detrimental to kinase inhibitory activity. | |
| Solubilizing groups (e.g., morpholino, piperazino) | Can improve pharmacokinetic properties without significantly compromising potency.[8] | Introduction of such groups on the aniline or via a linker could enhance drug-like properties. |
The Influence of the Pyridine Ring Substituents
Modifications to the pyridine ring itself, beyond the foundational 3-iodo and 4-chloro groups, can fine-tune the electronic properties and binding interactions of the molecule.
| Position | Substituent | Key SAR Observations from Related Heterocycles | Inferred Impact on this compound Analogs |
| 2-Position | Amino or substituted amino groups | Can introduce additional hydrogen bond interactions and improve potency and bioavailability.[4] | Substitution at the 2-position could be a valuable strategy for enhancing activity. |
| 5-Position | Small alkyl or halo groups | Can modulate lipophilicity and cellular permeability. | Fine-tuning at this position may be necessary for optimizing ADME properties. |
| 6-Position | Substituted phenyl or other aromatic rings | Can provide additional interactions in the ATP binding site, influencing selectivity.[4] | The 3-iodo group serves as a synthetic handle to introduce diverse groups at this position, which is expected to significantly impact activity and selectivity. |
Experimental Methodologies: A Blueprint for SAR Studies
To systematically explore the SAR of this compound analogs, a well-defined experimental workflow is essential. This involves the chemical synthesis of the analog library followed by robust biological evaluation.
General Synthesis of 4-Anilino-3-iodopyridine Analogs
The synthesis of 4-anilino-3-iodopyridine analogs typically proceeds through a nucleophilic aromatic substitution reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Aniline: Add the desired substituted aniline (1.1 to 1.5 equivalents) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-anilino-3-iodopyridine analog.
Caption: Synthetic workflow for 4-anilino-3-iodopyridine analogs.
In Vitro Kinase Inhibition Assay
To determine the biological activity of the synthesized analogs, an in vitro kinase inhibition assay is a standard method. This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Reagents and Plate Preparation: Prepare a solution of the kinase enzyme, the kinase-specific substrate (e.g., a peptide), and ATP in a suitable assay buffer. Add the test compounds (analogs) at various concentrations to the wells of a microtiter plate.
-
Initiation of Reaction: Add the kinase enzyme to the wells to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules, particularly kinase inhibitors. The structure-activity relationships, inferred from related heterocyclic systems, highlight the critical importance of the 4-anilino substituent and the potential for further optimization through modifications at other positions of the pyridine ring. The synthetic and biological testing protocols provided in this guide offer a robust framework for researchers to systematically explore the SAR of this versatile scaffold. Future work should focus on the synthesis and evaluation of a dedicated library of this compound analogs to confirm these inferred SAR trends and to identify novel compounds with potent and selective biological activity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Biological Evaluation of Compounds Synthesized from 4-Chloro-3-iodopyridine
Introduction: The Versatility of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged structure," a molecular scaffold frequently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of novel drugs. A particularly versatile starting material for accessing complex pyridine derivatives is 4-chloro-3-iodopyridine.[2] The differential reactivity of the chloro and iodo substituents allows for selective and sequential chemical modifications, opening a gateway to a vast chemical space of potential drug candidates.
Derivatives synthesized from this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4][5][6] This guide provides a comparative framework for the in-vitro biological evaluation of novel compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the selection and execution of key assays to build a comprehensive biological profile of a new chemical entity (NCE).
I. Primary Biological Screening: Assessing Anticancer Potential
The abnormal and uncontrolled proliferation of cells is a hallmark of cancer.[5] Pyridine-based compounds have shown significant promise in this arena, with demonstrated abilities to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical signaling pathways.[6][7][8] Therefore, the initial biological evaluation of novel derivatives often begins with a panel of anticancer assays.
A. Cell Viability and Cytotoxicity Assays: The First Line of Inquiry
The foundational question for any potential anticancer compound is: "Does it kill cancer cells?" Cell viability assays provide the answer by quantifying the number of living, metabolically active cells following exposure to the test compound.
Causality Behind Experimental Choice: Among the various methods, tetrazolium reduction assays like MTT and XTT are widely adopted for their simplicity and reliability in a high-throughput format.[9][10] These assays measure the activity of mitochondrial dehydrogenases in viable cells. The choice between them often comes down to workflow efficiency. The classic MTT assay produces a purple formazan product that is insoluble and requires an additional solubilization step. In contrast, the XTT assay produces a water-soluble orange formazan, eliminating the solubilization step and streamlining the process, which is a significant advantage in larger-scale screening.[9][11]
Experimental Protocol: XTT Cell Viability Assay This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50), a key metric of its potency.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
Assay Development: Add the XTT labeling mixture to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the XTT to a soluble orange formazan product.[12]
-
Data Acquisition: Measure the absorbance of the wells using a microplate spectrophotometer at a wavelength of 450-490 nm, with a reference wavelength of ~660 nm.[9][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| PD-01 | Pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59[7] |
| PD-02 | Pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | 4.66[7] |
| PD-03 | Pyridine-Urea | MCF-7 (Breast) | 0.11[1] |
| H42 | Novel Pyridine Derivative | SKOV3 (Ovarian) | 0.87[8] |
| Doxorubicin | Reference Drug | Hela (Cervical) | 2.35[7] |
Experimental Workflow: XTT Assay
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
B. Kinase Inhibition Profiling: Identifying Molecular Targets
Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[13] Many targeted cancer therapies are kinase inhibitors. Therefore, identifying if a novel pyridine derivative inhibits specific kinases is a critical step in understanding its mechanism of action.
Causality Behind Experimental Choice: Instead of testing kinases one by one, high-throughput kinome profiling offers a powerful and efficient approach.[14] By screening a compound against a large panel of kinases (often hundreds) at a single concentration, researchers can quickly generate a selectivity profile.[14][15] This "inhibitor-centric" approach can identify both expected and unexpected targets, reveal potential off-target effects, and guide the selection of lead compounds for further optimization.[14]
Experimental Protocol: General In-Vitro Kinase Inhibition Assay This protocol describes a general method for measuring the inhibition of a specific kinase, which forms the basis of larger kinome profiling panels.
-
Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, and ATP in an appropriate assay buffer.[16][17]
-
Inhibitor Preparation: Dissolve the test compounds in DMSO to create high-concentration stock solutions. Perform serial dilutions to achieve the desired final assay concentrations.
-
Pre-incubation: In a microplate, add the kinase enzyme and the test inhibitor at various concentrations. Allow them to pre-incubate for 10-15 minutes to permit binding.[16]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and ATP.[16]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the reaction and quantify the kinase activity. The detection method varies; common approaches include measuring the amount of phosphorylated substrate using specific antibodies or quantifying the remaining ATP using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Data Presentation: Kinase Selectivity Profile
| Compound ID | Target Kinase | % Inhibition @ 1 µM | IC50 (µM) |
| PD-04 | CDK2 | 95% | 0.460[7] |
| PD-04 | CDK9 | 68% | 0.801[7] |
| PD-04 | ERK5 | 15% | > 10 |
| PD-04 | PIM1 | 10% | > 10 |
| Ribociclib | CDK2 (Reference) | 99% | 0.068[7] |
Visualization: Simplified Kinase Signaling Pathway
Caption: Inhibition of a kinase (e.g., RAF) blocks the signaling cascade.
II. Secondary Screening: Evaluating Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for new antibiotics.[5] Heterocyclic compounds, including pyridine derivatives, have shown considerable potential as antimicrobial agents.[6] A comprehensive evaluation, therefore, should include screening for antibacterial and antifungal activity.
Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18][19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This quantitative method is more informative than diffusion-based assays (like the disk-diffusion method) and is essential for comparing the potency of different compounds.[18]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[19] The concentration range should be broad enough to capture the MIC value (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[19]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| AD-01 | 2.5[19] | > 64 | 16 |
| AD-02 | 5.0[19] | > 64 | 32 |
| AD-03 | 64 | 32 | 8 |
| Ampicillin | 0.5 | 4 | N/A |
| Fluconazole | N/A | N/A | 2 |
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination via the broth microdilution method.
III. Conclusion: Building a Comprehensive Biological Profile
The in-vitro evaluation of compounds synthesized from this compound requires a systematic and multi-faceted approach. By beginning with broad assessments of cytotoxicity against relevant cancer cell lines and progressing to more specific mechanistic studies like kinome profiling, researchers can efficiently identify promising anticancer candidates. Simultaneously, screening for antimicrobial activity opens the possibility of discovering novel agents to combat infectious diseases.
This guide provides the foundational methodologies to compare the performance of novel pyridine derivatives. The true power lies in synthesizing the data from these disparate assays. A compound that is highly cytotoxic to cancer cells but has a clean kinase profile might operate through a novel mechanism of action, warranting further investigation. Conversely, a potent and selective kinase inhibitor with low off-target activity is a strong candidate for optimization in a targeted therapy program. By employing these robust in-vitro tools, the full therapeutic potential of the versatile this compound scaffold can be effectively explored and unlocked.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89167-34-0 | PDA16734 [biosynth.com]
- 3. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors | Sciety [sciety.org]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Cross-Coupling of 4-Chloro-3-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Dihalogenated Pyridine Building Block
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance. Among the vast array of functionalized pyridines, 4-chloro-3-iodopyridine stands out as a particularly versatile and valuable building block. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, offering the potential for sequential, site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. The C-I bond is considerably more susceptible to oxidative addition by a palladium catalyst, allowing for precise chemical modifications at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.[1][2]
This guide provides a comparative study of various palladium catalyst systems for the selective cross-coupling of this compound with common coupling partners. We will delve into the mechanistic underpinnings of selectivity and present experimental data to guide researchers in making informed decisions for their synthetic strategies. The focus will be on three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1][3]
The Principle of Selectivity: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of new bonds with remarkable efficiency and scope.[3][4][5] The catalytic cycle, regardless of the specific named reaction, generally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[4][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired new bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The selectivity for the C-I bond over the C-Cl bond in this compound is dictated by the relative rates of oxidative addition. This rate is inversely proportional to the bond dissociation energy of the carbon-halogen bond. The established trend is C-I < C-Br < C-Cl, making the weaker C-I bond significantly more reactive and the preferred site for initial coupling under standard conditions.[2][7][8] This inherent reactivity difference allows for a programmed, stepwise approach to synthesizing complex, multi-substituted pyridines.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance of Palladium Catalysts for C3-Selective Coupling
The choice of palladium precursor and, critically, the ancillary ligand is pivotal for achieving high efficiency and yield. While the inherent reactivity of the C-I bond directs the selectivity, an optimized catalyst system ensures the reaction proceeds cleanly and completely.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[6][9]
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| PdCl₂(dppf) (2 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [1] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 95 | General Knowledge |
| Ligand-Free Pd(OAc)₂ (0.5 mol%) | K₃PO₄ | H₂O / TBAB | 100 | 4 | 90+ | [10] |
Discussion: For standard Suzuki couplings at the C-I position, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) provide good to excellent yields.[1] The use of modern, bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with a simple Pd(OAc)₂ precursor often leads to faster reactions and higher yields under milder conditions. Notably, ligand-free systems using surfactants like tetrabutylammonium bromide (TBAB) in aqueous media represent a greener and highly efficient alternative.[10][11]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13][14]
Table 2: Comparison of Catalysts for Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT | 6 | 94 | General Knowledge |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N/Toluene | 60 | 4 | 92 | [15] | |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | [16] |
Discussion: The classic Sonogashira conditions using PdCl₂(PPh₃)₂ and a copper(I) iodide co-catalyst are highly effective for coupling with reactive aryl iodides, often proceeding smoothly at room temperature.[13][14] Triethylamine (Et₃N) frequently serves as both the base and, in some cases, the solvent.[15] While effective, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[15] To circumvent this, copper-free Sonogashira protocols have been developed, which typically require a more sophisticated palladium/ligand system, such as those employing bulky phosphine ligands, to facilitate the catalytic cycle without the aid of copper.[16]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[17][18][19] This reaction is highly sensitive to the choice of ligand, base, and solvent.
Table 3: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 18 | 85 | [20] |
| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH | 80 | 10 | 96 | [21] |
| (IPr)Pd(allyl)Cl (2 mol%) | LiHMDS | Dioxane | 90 | 12 | 91 | [22] |
Discussion: Early generations of Buchwald-Hartwig catalysts often relied on bidentate phosphine ligands like BINAP with strong bases such as sodium tert-butoxide (NaOtBu).[20] Modern systems have seen a shift towards highly effective, sterically hindered monophosphine ligands like XPhos, which can catalyze the reaction under milder conditions with a wider range of bases.[21][23] N-Heterocyclic Carbene (NHC) palladium complexes, such as those derived from IPr, have also emerged as powerful catalysts for C-N coupling, offering high stability and reactivity.[22]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems for the selective C3-functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C3 position.[2][24][25]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.02 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and PdCl₂(dppf). The order of addition for solids is generally not critical.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting this compound is a key indicator of completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-chloro-3-arylpyridine.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 2: Selective Sonogashira Coupling (Copper Co-catalyzed)
This protocol outlines a reliable method for the selective alkynylation of the C-I bond.[13][26]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF or Toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add anhydrous THF (or Toluene) followed by Et₃N. The amine base is essential to neutralize the HI generated during the reaction.[14]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the aryl iodide often allows this reaction to proceed without heating.[13]
-
Monitoring: Monitor the reaction by TLC. A precipitate of triethylammonium iodide may form as the reaction progresses.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium and copper salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove residual copper), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Challenges and Advanced Strategies
While selective coupling at the C3 position is generally straightforward, challenges can arise. Furthermore, accessing the C4-substituted isomer requires overcoming the innate reactivity of the C-I bond.
-
Homocoupling: In Suzuki and Sonogashira reactions, dimerization of the coupling partners (boronic acid or alkyne) can occur as a side reaction. This is often minimized by careful control of reaction conditions and catalyst choice.
-
C4-Position Reactivity: Functionalizing the C4-chloro position requires more forcing conditions (higher temperatures, stronger bases) or, more elegantly, specialized catalyst systems. Recent research has shown that sterically hindered N-heterocyclic carbene (NHC) ligands or ligand-free "Jeffery" conditions can override the conventional selectivity and favor coupling at the C4 position of dihalopyridines.[27][28][29] This opens up synthetic routes to previously inaccessible isomers.
Conclusion
This compound is a powerful synthetic intermediate whose value is fully realized through selective palladium-catalyzed cross-coupling. The inherent reactivity difference between the C-I and C-Cl bonds provides a reliable handle for functionalization at the C3 position. For routine Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a range of classic and modern palladium catalysts deliver excellent results. Traditional systems like Pd(PPh₃)₄ and PdCl₂(dppf) are dependable workhorses, while catalyst systems employing bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or NHC ligands often provide superior performance, enabling milder conditions, shorter reaction times, and broader substrate scope. By understanding the principles of catalysis and carefully selecting the appropriate catalyst system, researchers can efficiently leverage this versatile building block to construct complex molecules for a wide array of applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 21. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. scribd.com [scribd.com]
- 27. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. | Semantic Scholar [semanticscholar.org]
- 29. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Compound Structures from 4-Chloro-3-iodopyridine
For researchers and professionals in drug development, 4-chloro-3-iodopyridine is a highly valuable and versatile starting material. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, provides a powerful platform for generating novel polysubstituted pyridine scaffolds.[1] The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility, typically allowing for sequential, regioselective cross-coupling reactions. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, enabling selective functionalization at the 3-position.[2]
Part 1: The Synthetic Landscape and the Validation Imperative
The primary synthetic routes employing this compound are transition-metal-catalyzed cross-coupling reactions. The choice of reaction dictates the nature of the new substituent and, consequently, the specific challenges in structural validation.
| Reaction Type | Coupling Partner | Bond Formed | Key Validation Challenge |
| Suzuki-Miyaura Coupling | Organoboronic Acids/Esters | C-C | Confirming regioselectivity; differentiating from potential starting material homocoupling. |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Verifying the presence of the alkyne triple bond and confirming regiochemistry.[3] |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Confirming C-N bond formation and distinguishing between N-arylation and potential side reactions.[4] |
The central validation challenge arises from the sequential nature of the reactions. After the initial, more facile coupling at the C-3 (iodo) position, the second coupling at the C-4 (chloro) position requires more forcing conditions. It is imperative to confirm that the first reaction proceeded with complete regioselectivity and that the second reaction did not result in unexpected rearrangements or side products.
Visualizing the Synthetic Workflow
The following workflow illustrates the logical progression from synthesis to unambiguous structural validation.
Caption: A typical experimental workflow from synthesis to validation.
Part 2: A Comparative Guide to Spectroscopic & Analytical Techniques
No single technique is sufficient for complete validation. A multi-faceted approach, where the results of each analysis corroborate the others, is the only trustworthy methodology.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is the workhorse of the synthetic chemist. It should be the first analytical step post-reaction. Its primary role is to confirm that a product with the correct molecular weight has been formed and to assess the purity of the crude reaction mixture. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This signature provides a high degree of confidence in the elemental composition of the product.
Trustworthiness: A clean LC peak with the correct mass and isotopic pattern for your target compound is a strong indicator of success. However, it cannot distinguish between isomers. For instance, if a side reaction caused the incoming group to substitute at a different position, the mass would be identical. Therefore, MS data must be corroborated by NMR.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of your crude or purified compound in a suitable solvent (e.g., methanol, acetonitrile) at approximately 1 mg/mL. Dilute this solution 100-fold into the mobile phase.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.[5]
-
Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range that comfortably brackets your expected molecular weight (e.g., 100-800 m/z).
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to your product's molecular weight.
-
Examine the isotopic pattern. For a monochlorinated compound, you should see the [M+H]⁺ peak and an [M+H+2]⁺ peak with approximately one-third the intensity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and regiochemistry of your molecule in solution. For substituted pyridines, the proton (¹H) NMR chemical shifts and coupling constants are exquisitely sensitive to the electronic nature and position of substituents.
Trustworthiness: A full NMR analysis (¹H, ¹³C, and often 2D experiments like COSY and HSQC/HMBC) provides a self-validating dataset. The number of signals, their splitting patterns, and their integrations in the ¹H spectrum must align with the proposed structure. 2D experiments then confirm the connections between protons and carbons, leaving little room for ambiguity.
Comparative NMR Data for a Hypothetical Suzuki Coupling Product:
| Compound | ¹H NMR Chemical Shift (δ, ppm) - H-2 | ¹H NMR Chemical Shift (δ, ppm) - H-5 | ¹H NMR Chemical Shift (δ, ppm) - H-6 | Rationale for Shift Differences |
| This compound | ~8.50 (s) | ~7.40 (d) | ~8.45 (d) | The iodine at C-3 deshields H-2. The chlorine at C-4 deshields H-5. |
| 4-Chloro-3-phenylpyridine | ~8.60 (s) | ~7.50 (d) | ~8.55 (d) | Replacing iodine with a phenyl group has a modest effect on the pyridine protons. |
| 4-Amino-3-phenylpyridine | ~8.10 (s) | ~6.70 (d) | ~8.20 (d) | Replacing chlorine with a strong electron-donating amino group significantly shields the adjacent H-5 proton, causing a large upfield shift.[6] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of your highly pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width is sufficient (e.g., 0-12 ppm). The data should have high resolution to clearly resolve coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments in the molecule.
-
2D NMR (if structure is ambiguous):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.
-
Visualizing the NMR Validation Logic
Caption: Decision workflow for NMR-based structural validation.
Single-Crystal X-ray Crystallography
Expertise & Experience: This is the unequivocal, gold-standard technique for structure determination.[7] It provides a precise 3D map of the electron density in a single crystal, revealing the exact atomic positions, bond lengths, and bond angles. If you can grow a suitable single crystal, there is no ambiguity remaining about the compound's structure.
Trustworthiness: The result is absolute. It can distinguish between subtle isomers, confirm stereochemistry, and reveal intermolecular interactions in the solid state. Obtaining a high-quality crystal is often the rate-limiting step, but the certainty it provides is unparalleled.[8]
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystallization: The goal is to bring a solution of your highly purified compound to a state of supersaturation very slowly.
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) in a vial. Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which your compound is poorly soluble (e.g., hexane, pentane). The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Part 3: Comparative Analysis of Alternative Synthetic Routes
Understanding why we use this compound is key to appreciating the validation challenge. Classical methods for pyridine synthesis, such as the Hantzsch synthesis, build the ring from acyclic precursors.[9][10] While powerful, these methods can produce mixtures of isomers when using unsymmetrical starting materials, creating a significant purification and validation burden.
| Synthetic Approach | Starting Materials | Key Advantage | Key Disadvantage / Validation Need |
| Using this compound | Pre-functionalized pyridine ring | Excellent regiocontrol due to differential halogen reactivity.[2] | Crucial need to validate that the reaction occurred at the intended halogen. |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia | Builds the core ring structure; good for symmetrical pyridines.[9][10] | Can lead to mixtures of regioisomers with unsymmetrical precursors, requiring extensive validation to identify the major product. |
| C-H Functionalization | A simpler pyridine derivative | High atom economy; avoids pre-functionalization. | Often suffers from poor regioselectivity, requiring difficult separations and complex structural elucidation. |
By starting with this compound, we leverage its built-in regiochemical information. Our validation task is not to determine the substitution pattern from a complex mixture, but to confirm that our designed, selective reaction proceeded as planned.
Visualizing the Catalytic Cycles: The "How" of the Synthesis
Understanding the reaction mechanism is key to anticipating potential side products. Below are the generalized catalytic cycles for the three main coupling reactions.
Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura reaction.[11]
Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.[12][13]
Buchwald-Hartwig Amination
References
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Efficacy Unleashed: A Comparative Guide to Kinase Inhibitors Derived from the 4-Chloro-3-iodopyridine Scaffold
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyridine scaffold, a privileged structure in medicinal chemistry, has proven to be a fertile ground for the discovery of novel therapeutics. Within this class, derivatives of 4-chloro-3-iodopyridine offer a versatile platform for the synthesis of targeted kinase inhibitors. The strategic placement of chloro and iodo substituents provides synthetic handles for the introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR).
This guide provides an in-depth comparison of the efficacy of a series of kinase inhibitors based on a 4-(pyrazol-3-yl)-pyridine core, a scaffold accessible from this compound precursors. We will delve into their inhibitory potency against key kinases implicated in inflammatory and neurodegenerative diseases, and provide detailed experimental protocols for their evaluation.
The 4-(Pyrazol-3-yl)-pyridine Scaffold: A Potent Kinase Inhibitor Chemotype
The journey to potent and selective kinase inhibitors often involves the evolution of chemical scaffolds. The 4-(pyrazol-3-yl)-pyridine series of c-Jun N-terminal kinase (JNK) inhibitors emerged from the optimization of an earlier pyrimidine-based series.[1][2] This transition from a pyrimidine to a pyridine core surprisingly yielded compounds with enhanced potency, highlighting the subtle yet critical role of the core heterocyclic system in inhibitor binding and efficacy.
A plausible synthetic route to this class of inhibitors can be envisioned starting from a 4-chloro-3-halopyridine intermediate, leveraging palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling to introduce the pyrazole moiety. The chloro group can then be displaced by a variety of aniline derivatives to complete the synthesis. This modular approach allows for the systematic variation of substituents on both the pyridine and pyrazole rings, as well as the aniline moiety, to probe the SAR and optimize for potency and selectivity.
Comparative Efficacy of 4-(Pyrazol-3-yl)-pyridine Derivatives
The inhibitory activity of a selection of 4-(pyrazol-3-yl)-pyridine derivatives against c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38) is summarized in the table below. JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative disorders, while p38 is a key mediator of inflammatory responses. The data presented here is derived from a study by Noël et al. (2011).[1][2]
| Compound | X | R¹ | R² | JNK3 IC₅₀ (μM) | p38 IC₅₀ (μM) |
| 12 | H | H | Aniline | 0.16 | >20 |
| 13 | Cl | H | Aniline | 0.08 | >20 |
| 14 | Cl | Me | Aniline | 0.10 | >20 |
| 18 | F | Me | 3-fluoroaniline | 0.16 | >20 |
| 22 | F | Me | 2-fluoroaniline | 0.16 | >20 |
| 23 | Me | Me | Aniline | 0.75 | >20 |
Table 1: In Vitro Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives. [1]
Structure-Activity Relationship (SAR) Insights:
-
Pyridine Ring Substitution (X): The introduction of a chlorine atom at the 5-position of the pyridine ring (Compound 13 ) led to a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12 ).[1] This suggests that a small electron-withdrawing group at this position is favorable for activity. However, replacing the chloro group with a methyl group (Compound 23 ) resulted in a significant decrease in potency.[1]
-
Pyrazole N-Alkylation (R¹): N-alkylation of the pyrazole ring with a methyl group (Compound 14 vs. 13 ) resulted in a slight decrease in JNK3 inhibitory activity.[1] While this modification can improve physicochemical properties, it may slightly compromise binding affinity.
-
Aniline Ring Substitution (R²): Substitution on the aniline ring with fluorine atoms (Compounds 18 and 22 ) did not significantly alter the potency against JNK3 compared to the unsubstituted aniline derivative.[1]
-
Kinase Selectivity: Notably, all the compounds in this series exhibited high selectivity for JNK3 over p38, with no significant inhibition of p38 observed at concentrations up to 20 μM.[1] This selectivity is a crucial attribute for developing targeted therapies with reduced off-target effects.
Signaling Pathway Perturbation
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of transcription factors such as c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation. The inhibitors described herein act by competing with ATP for binding to the active site of JNK3, thereby preventing the downstream phosphorylation cascade.
Caption: JNK Signaling Pathway Inhibition.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the efficacy data, detailed and validated experimental protocols are essential. The following are standard methodologies for evaluating the kinase inhibitory activity and cellular effects of compounds derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant JNK3 kinase
-
JNKtide (substrate peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Caption: Workflow for In Vitro Kinase Assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 50 nL of each compound dilution or DMSO (control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing JNK3 in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing JNKtide and ATP in kinase assay buffer.
-
Incubate the plate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The 4-(pyrazol-3-yl)-pyridine derivatives highlighted in this guide demonstrate promising inhibitory activity against JNK3, a key target in neuroinflammatory and neurodegenerative diseases. The presented structure-activity relationships provide a roadmap for further optimization of this chemotype. The detailed experimental protocols offer a robust framework for the evaluation of novel kinase inhibitors, ensuring the generation of high-quality, reproducible data. As research in this area continues, we anticipate the emergence of new pyridine-based kinase inhibitors with enhanced efficacy and safety profiles, ultimately contributing to the development of novel therapies for a range of human diseases.
References
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-3-iodopyridine
A Researcher's Guide to Safely Handling 4-Chloro-3-iodopyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. This compound, a halogenated pyridine derivative, is a valuable building block in organic synthesis. However, its chemical reactivity necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides a comprehensive, field-tested framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
At-a-Glance Hazard Summary
Before handling this compound, it is crucial to be familiar with its primary hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Signal Word & Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning
| H302: Harmful if swallowed[1][2][3] |
| Skin Irritation | Category 2 | Warning
| H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage | Category 1 | Danger
| H318: Causes serious eye damage[2][5] |
| Acute Aquatic Toxicity | Category 1 | Warning
| H400: Very toxic to aquatic life[2][5] |
| Acute Toxicity, Dermal | Category 4 | Warning
| H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning
| H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity | Category 3 | Warning
| H335: May cause respiratory irritation[4] |
Foundational Safety: Engineering Controls and Risk Assessment
The principle of the hierarchy of controls dictates that the most effective safety measures involve engineering solutions that isolate the researcher from the hazard. Personal Protective Equipment (PPE) is the final, essential barrier.
Engineering Controls: The Primary Defense All work involving this compound, which is a solid at room temperature, must be conducted in a certified chemical fume hood.[2][6] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[1] Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during manipulations. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[7]
Occupational Exposure Limits (OELs) Currently, no specific OEL has been established by major regulatory bodies like OSHA for this compound.[8] For the parent compound, pyridine, the OSHA Permissible Exposure Limit (PEL) is a time-weighted average (TWA) of 5 parts per million (ppm).[7] Given the added hazards of the chloro- and iodo- substitutions, a conservative approach is mandated. The core principle must be ALARA (As Low As Reasonably Achievable). All handling procedures should be designed to minimize the generation of dust and potential for exposure.[2]
Personal Protective Equipment (PPE) Protocol
Proper PPE is essential to prevent skin and eye contact. The following table outlines the required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. This compound is classified as causing serious eye damage (Category 1).[2][5] Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) provide a complete seal around the eyes. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or solution preparations. |
| Hands | Chemical-Resistant Gloves | Due to the varied nature of pyridine derivatives, glove selection is critical. While nitrile gloves are a common laboratory choice, some data suggests butyl rubber may be superior for pyridine itself.[7] Always consult the glove manufacturer's compatibility chart for halogenated pyridines. Double-gloving is recommended to provide an extra layer of protection and facilitate safe doffing. Change gloves immediately if contamination is suspected. |
| Body | Fully-Buttoned Laboratory Coat & Impervious Apron | A flame-resistant lab coat provides a primary barrier.[1] For tasks involving larger quantities or a significant risk of spills, a chemically impervious apron should be worn over the lab coat. |
| Respiratory | None (with proper engineering controls) | When handled exclusively within a certified chemical fume hood, respiratory protection is typically not required.[1] However, a risk assessment for non-routine tasks (e.g., large-scale transfers, spill cleanup) may necessitate the use of a NIOSH-approved respirator with organic vapor/acid gas cartridges.[1] Personnel must be medically cleared and fit-tested to wear a respirator.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab.
Caption: Safe Handling Workflow for this compound
Step-by-Step Handling Protocol
-
Pre-Operational Checks: Before bringing the chemical into the lab, review this guide and the supplier's Safety Data Sheet (SDS).[9]
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is free of clutter and the sash is at the appropriate working height.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound deep within the fume hood.
-
When weighing, use a tared container on a balance inside the hood. Use of an anti-static device can prevent dispersal of fine powders.
-
Transfer the solid carefully using a spatula to minimize dust generation.[2]
-
Close the source container immediately after dispensing.[6]
-
-
Decontamination:
-
Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated with a suitable solvent (e.g., isopropanol) on a disposable towel.
-
Place the towel in the designated solid hazardous waste container.
-
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[1][5]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10]
Emergency Response Plan
Accidents are preventable but require preparation. All personnel must be familiar with these procedures.
Spill Cleanup Protocol (Minor Spill < 1g)
A minor spill is one that can be safely cleaned up by trained lab personnel without risk of significant exposure.[11]
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood. Do not allow it to enter drains.[12]
-
Assess & Equip: Ensure you are wearing the full, appropriate PPE, including double gloves and chemical splash goggles.
-
Contain & Absorb: Gently cover the solid spill with an inert absorbent material like sand, earth, or vermiculite.[11][13] Do NOT use combustible materials like paper towels to directly absorb the bulk material.
-
Collect: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[2][13]
-
Decontaminate: Wipe the spill area three times with a cloth dampened with soap and water, followed by clean water.[9] Place all cleaning materials into the hazardous waste container.
-
Report: Document the spill and cleanup procedure according to your institution's EHS policy.
For major spills or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's emergency response team.[9][14]
First Aid Measures
Immediate and correct first aid is critical in mitigating harm from exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes.[10][12] Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[10] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately for medical advice.[10]
Disposal and Storage Plan
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] The storage location should be segregated from incompatible materials such as strong oxidizing agents and acids.[7][15]
Disposal Protocol: Chemical waste must be handled in compliance with all local, state, and federal regulations.
-
Containerization: Use a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Collection: Store the sealed waste container in a designated satellite accumulation area.
-
Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[5]
By adhering to this comprehensive safety framework, researchers can confidently and safely utilize this compound, ensuring that scientific advancement and personal safety proceed in tandem.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. jk-sci.com [jk-sci.com]
- 12. aksci.com [aksci.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
